molecular formula C12H16ClNO B1648662 3-(2-Chloro-5-methylphenoxy)piperidine CAS No. 902837-30-3

3-(2-Chloro-5-methylphenoxy)piperidine

Katalognummer: B1648662
CAS-Nummer: 902837-30-3
Molekulargewicht: 225.71 g/mol
InChI-Schlüssel: GRLVAJJXUNOVRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-5-methylphenoxy)piperidine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-5-methylphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-5-methylphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-chloro-5-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLVAJJXUNOVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282389
Record name 3-(2-Chloro-5-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-30-3
Record name 3-(2-Chloro-5-methylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-5-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical properties of 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Chloro-5-methylphenoxy)piperidine in Modern Drug Discovery

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, selecting the right molecular scaffolds is paramount to overcoming pharmacokinetic and pharmacodynamic hurdles. 3-(2-Chloro-5-methylphenoxy)piperidine (CAS: 902837-30-3) represents a highly privileged building block within the aryloxypiperidine class.

The aryloxypiperidine pharmacophore is a cornerstone in contemporary medicinal chemistry, frequently deployed to disrupt complex protein-protein interactions (PPIs) and modulate transmembrane receptors. For instance, functionalized phenoxypiperidines have been successfully utilized as small-molecule inhibitors of the β-catenin/BCL9 interaction in oncology [1], as dual CCR3/H1 antagonists for allergic diseases [2], and as state-dependent inhibitors of Nav1.7 for pain management [3]. The specific substitution pattern of the 2-chloro-5-methylphenoxy moiety offers a unique steric and electronic environment: the ortho-chlorine provides a strong inductive effect and conformational locking via steric hindrance, while the meta-methyl group enhances lipophilicity and fits into hydrophobic binding pockets.

Physicochemical Profiling & ADME Implications

Understanding the physicochemical properties of 3-(2-Chloro-5-methylphenoxy)piperidine is critical for predicting its behavior in biological systems. The data summarized below validates its utility as a lead-like intermediate that strictly adheres to Lipinski’s Rule of Five.

PropertyValueADME & Pharmacological Causality
Molecular Weight 225.71 g/mol Low molecular weight ensures minimal steric penalty during target binding and allows ample "budget" for downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
XLogP3 3.0An optimal partition coefficient (LogP ~3) strikes the ideal balance between aqueous solubility (necessary for systemic circulation) and lipophilicity (required for cellular membrane permeation).
Topological Polar Surface Area (TPSA) 21.3 ŲA TPSA well below 90 Ų indicates excellent blood-brain barrier (BBB) penetration capabilities, making this scaffold highly suitable for central nervous system (CNS) targets.
Hydrogen Bond Donors (HBD) 1The secondary amine of the piperidine ring serves as a single HBD, minimizing desolvation energy penalties upon binding to hydrophobic receptor pockets.
Hydrogen Bond Acceptors (HBA) 2The ether oxygen and piperidine nitrogen provide specific vector interactions with target protein backbones.
Rotatable Bonds 2Low conformational flexibility reduces the entropic cost of binding, leading to higher affinity interactions with target proteins.

Data sourced and verified via [4].

Synthetic Methodology: A Self-Validating Protocol

To incorporate this scaffold into drug discovery pipelines, a robust and scalable synthetic route is required. The most efficient method to construct the ether linkage while maintaining stereochemical control (if a specific enantiomer is desired) is the Mitsunobu Reaction , followed by Boc-deprotection.

Step-by-Step Experimental Protocol

Objective: Synthesis of 3-(2-Chloro-5-methylphenoxy)piperidine via Mitsunobu coupling.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-Boc-3-hydroxypiperidine and 1.1 equivalents of 2-chloro-5-methylphenol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical as moisture will prematurely hydrolyze the betaine intermediate, drastically reducing yield.

  • Phosphine Activation: Add 1.2 equivalents of triphenylphosphine (PPh₃) to the reaction mixture and cool the flask to 0°C using an ice bath.

  • Betaine Formation (The Critical Step): Add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality: DIAD reacts with PPh₃ to form a highly reactive, electrophilic betaine intermediate. The dropwise addition at 0°C controls the exothermic nature of this step, preventing the degradation of the azodicarboxylate.

  • Nucleophilic Displacement: Allow the reaction to warm to room temperature and stir for 12 hours. The phenol attacks the activated alcohol complex, resulting in an inversion of stereochemistry (SN2 mechanism) at the C3 position of the piperidine ring.

  • Boc Deprotection: Isolate the intermediate via silica gel chromatography. Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) in a 1:4 ratio (TFA:DCM). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group via acid-catalyzed hydrolysis, liberating the secondary amine without cleaving the newly formed ether bond.

  • Workup & Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the final free-base product.

SynthesisWorkflow Phenol 2-Chloro-5-methylphenol (Nucleophile) Mitsunobu Mitsunobu Coupling DIAD, PPh3, THF, 0°C to RT Phenol->Mitsunobu Piperidine 1-Boc-3-hydroxypiperidine (Electrophile) Piperidine->Mitsunobu Intermediate Boc-Protected Intermediate (Inversion of Configuration) Mitsunobu->Intermediate Deprotection Boc Deprotection TFA / DCM, RT, 2h Intermediate->Deprotection Product 3-(2-Chloro-5-methylphenoxy)piperidine (Final Product) Deprotection->Product

Figure 1: Synthetic workflow for 3-(2-Chloro-5-methylphenoxy)piperidine via Mitsunobu coupling.

Analytical Characterization Protocols

To validate the structural integrity of the synthesized compound, the following analytical systems must be employed:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) should be utilized. The exact mass of the protonated molecule [M+H]⁺ must be observed at m/z 226.0998. The presence of the chlorine atom will be definitively confirmed by the characteristic 3:1 isotopic isotopic pattern at m/z 226.0998 and 228.0968.

  • Nuclear Magnetic Resonance (¹H NMR): Conducted in CDCl₃. The signature of the successful ether linkage is the multiplet corresponding to the C3 methine proton of the piperidine ring, which will shift significantly downfield (typically to δ 4.2 - 4.5 ppm) due to the deshielding effect of the adjacent electronegative phenoxy oxygen.

Mechanistic Application: Aryloxypiperidines in Pathway Disruption

To understand the translational value of this scaffold, we look at how aryloxypiperidine derivatives function in complex biological systems. A prime example is their use in disrupting the Wnt/β-catenin signaling pathway, a major driver in various oncological indications. Derivatives utilizing this core scaffold bind directly to β-catenin, sterically occluding the BCL9 co-activator from forming a functional transcriptional complex [1].

PathwayDisruption Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor BetaCatenin Accumulated β-Catenin Receptor->BetaCatenin Inhibits Destruction Complex Nucleus Nuclear Translocation BetaCatenin->Nucleus BCL9 BCL9 Co-activator Nucleus->BCL9 PPI Formation Transcription Oncogenic Target Gene Transcription BCL9->Transcription Block Transcription Halted BCL9->Block Pathway Inhibited Inhibitor Aryloxypiperidine Derivative (PPI Disruptor) Inhibitor->BCL9 Disrupts β-Catenin/BCL9 PPI

Figure 2: Mechanistic disruption of the Wnt/β-catenin signaling pathway by aryloxypiperidine derivatives.

References

  • "Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction." Journal of Medicinal Chemistry, [Link]

  • "Discovery and evolution of phenoxypiperidine hydroxyamide dual CCR3/H1 antagonists." Bioorganic & Medicinal Chemistry Letters, [Link]

  • "Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain." Journal of Medicinal Chemistry, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24212031, 3-(2-Chloro-5-methylphenoxy)piperidine." PubChem, [Link]

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast number of natural products, approved pharmaceuticals, and clinical candidates has earned it the designation of a "privileged structure". This guide provides a comprehensive technical overview of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action, showcasing comparative efficacy data, and providing detailed, field-proven experimental protocols for their evaluation. The content herein is designed to empower researchers and drug development professionals to navigate the complexities of harnessing the piperidine scaffold for the creation of next-generation therapeutics.

The Versatility of the Piperidine Moiety in Medicinal Chemistry

The piperidine nucleus is a recurring motif in a wide array of therapeutic agents, demonstrating its remarkable versatility in engaging with various biological targets.[1][4] Its derivatives have been successfully developed as anticancer, antiviral, antimicrobial, neuroprotective, and analgesic agents.[2][3][5] The conformational flexibility of the piperidine ring, coupled with its ability to be readily functionalized at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, thereby enabling potent and selective interactions with target proteins.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a significant class of compounds in oncology, exhibiting a broad spectrum of anticancer activities.[6] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interference with the cell cycle.[6]

Mechanism of Action: Modulation of Critical Signaling Pathways

A prominent mechanism by which piperidine derivatives exert their anticancer effects is through the modulation of signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a key target for many piperidine-containing compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Piperidine Piperidine Derivative Piperidine->PI3K Inhibition Piperidine->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.

Comparative In Vitro Cytotoxic Activity

The potency of piperidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
Data compiled from multiple sources.[7]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of piperidine derivatives on cancer cell lines.

Materials:

  • Piperidine derivative of interest

  • Human cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Experimental workflow for the MTT cell viability assay.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Piperidine derivatives have demonstrated significant promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as in mitigating neuronal damage following ischemic stroke.[7][8][9][10]

Mechanism of Action: Multi-target Approach

The neuroprotective effects of piperidine derivatives are often multifactorial. Donepezil, a well-known piperidine-based drug for Alzheimer's disease, acts as a potent and reversible inhibitor of acetylcholinesterase (AChE).[7] Newer derivatives are being designed to possess dual inhibitory activity against both HDAC and AChE.[11] Other mechanisms include the modulation of N-methyl-D-aspartate (NMDA) receptors and the reduction of oxidative stress.[12]

In Vitro Neuroprotection Data

The protective effect of novel piperidine urea derivatives against L-glutamic acid-induced injury in SH-SY5Y cells highlights their potential as neuroprotective agents.

CompoundConcentration (µmol/L)Cell Survival Rate (%)
Fenazinel (Control) 10~55
Compound A7 10~60
Compound A10 1061.54
Data adapted from a study on novel piperidine urea derivatives.[8]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the neuroprotective effect of piperidine derivatives against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • L-glutamic acid

  • Piperidine derivative of interest

  • MTT solution

  • DMSO

  • 24-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium.

  • Cell Plating: Seed cells into 24-well plates and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the piperidine derivative for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50-100 mM.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.

  • Data Analysis: Compare the viability of cells treated with the piperidine derivative to that of cells treated with glutamate alone.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The piperidine scaffold is also a valuable pharmacophore in the development of agents to combat infectious diseases.[13][14][15][16]

Antibacterial and Antifungal Activity

Numerous piperidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[14][15][16][17][18] The mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Antiviral Activity

Piperidine-containing compounds have shown promise as antiviral agents, particularly against HIV.[13] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its enzymatic activity.[13]

CompoundTargetEC50 (µM)
Novel N-arylmethyl substituted piperidine Wild-type HIV-10.022
Data from a study on anti-HIV activity of piperidine derivatives.[13]
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening

This is a qualitative method to assess the antimicrobial activity of piperidine derivatives.

Materials:

  • Piperidine derivative of interest

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs

  • Standard antibiotic/antifungal discs (e.g., Chloramphenicol, Fluconazole)

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the piperidine derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Analgesic Activity: Managing Pain

The piperidine ring is a core structural feature of many opioid analgesics, such as fentanyl and pethidine.[19] Research continues to explore novel piperidine derivatives with improved analgesic efficacy and reduced side effects.

Mechanism of Action: Opioid Receptor Modulation

Many piperidine-based analgesics exert their effects by acting as agonists at opioid receptors, particularly the µ-opioid receptor.[19] Molecular docking studies help in understanding the binding interactions of these derivatives with the receptor's active site.[19]

Experimental Protocol: Tail-Flick Test for Analgesic Activity in Rodents

This is a common in vivo method to assess the analgesic properties of a compound.

Materials:

  • Mice or rats

  • Tail-flick analgesia meter

  • Piperidine derivative of interest

  • Vehicle (e.g., saline, DMSO)

  • Standard analgesic (e.g., morphine)

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Baseline Measurement: Determine the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the piperidine derivative or vehicle to the animals (e.g., via intraperitoneal injection).

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) to quantify the analgesic response.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its structural simplicity, synthetic tractability, and ability to interact with a wide range of biological targets ensure its enduring importance in medicinal chemistry. Future research will likely focus on the development of highly selective and potent piperidine derivatives with improved pharmacokinetic and safety profiles. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the identification of novel piperidine-based drug candidates for a multitude of diseases.

References

  • O. A. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • T. A. et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • S. S. et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE. [Link]

  • R. R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]

  • Y. L. et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synthesis. [Link]

  • S. W. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • A. A. E.-S. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • A. A. E.-S. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • O. A. G. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • L. S. C. et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Y. W. et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

  • S. K. et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • M. R. et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • A. V. M. et al. (2015). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

  • O. A. G. (2022). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • Y. Z. et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

  • Y. Z. et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Publications. [Link]

  • Y.-C. S. et al. (2021). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. ResearchGate. [Link]

  • S. W. et al. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • S. S. S. & P. S. P. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • A. A. et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. [Link]

  • A. A. et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

  • S. K. et al. (2026). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

  • M. N. et al. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • S. S. S. & P. S. P. (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • H. N. et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • M. K. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

Sources

Deconstructing the Pharmacophore: Structure-Activity Relationship (SAR) of 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and metabolic disease management, the 3-aryloxypiperidine scaffold remains a highly privileged structural motif. Specifically, 3-(2-Chloro-5-methylphenoxy)piperidine (PubChem CID: 24212031) serves as a potent, versatile pharmacophore core. With a molecular weight of 225.71 g/mol and an optimal lipophilicity profile (XLogP3: 3.0), this compound and its derivatives are heavily investigated for their modulatory effects on biogenic amine targets. This technical guide explores the structure-activity relationship (SAR) of this scaffold, focusing on its dual utility in targeting Tryptophan Hydroxylase (TPH) and Monoamine Transporters (SERT/NET) .

Mechanistic Rationale & Pharmacophore Modeling

To understand the SAR of 3-(2-Chloro-5-methylphenoxy)piperidine, we must deconstruct the molecule into three distinct functional zones, each responsible for specific, causal interactions within the target binding pocket.

  • Zone 1: The Piperidine Ring (Basic Center): The nitrogen atom of the piperidine ring has a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This positive charge is non-negotiable; it forms a critical electrostatic salt bridge with conserved acidic residues (e.g., Aspartate) in the binding pockets of both TPH enzymes and monoamine transporters.

  • Zone 2: The Ether Linker: The oxygen bridge provides essential conformational flexibility. It acts as a hydrogen-bond acceptor while allowing the aryl ring to adopt an orthogonal conformation relative to the piperidine chair, minimizing internal steric clashes and optimizing the vector for target engagement.

  • Zone 3: The 2-Chloro-5-methylphenyl Moiety:

    • The 2-Chloro Substituent: Positioned ortho to the ether linkage, the bulky chlorine atom acts as a conformational lock. Through steric hindrance, it restricts the rotational freedom of the ether bond, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding. Furthermore, it can engage in directed halogen bonding with backbone carbonyls.

    • The 5-Methyl Substituent: This group occupies a specific hydrophobic sub-pocket in the target receptor. Crucially, from a pharmacokinetic (PK) perspective, occupying the 5-position blocks rapid metabolic oxidation by hepatic Cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.

G Compound 3-(2-Chloro-5-methylphenoxy)piperidine Piperidine Piperidine Ring (Basic Amine) Compound->Piperidine Linker Ether Linkage (Flexibility & H-bond Acceptor) Compound->Linker Aryl 2-Chloro-5-methylphenyl (Hydrophobic & Halogen Bond) Compound->Aryl Target1 Salt Bridge with Aspartate (Target Binding) Piperidine->Target1 Ionic Interaction Target2 Pi-Pi / Hydrophobic Pocket (Target Binding) Aryl->Target2 Steric/Halogen Fit

Figure 1: Pharmacophore mapping of 3-(2-Chloro-5-methylphenoxy)piperidine to target binding sites.

Quantitative SAR Data & Causality Analysis

The following table summarizes the quantitative binding data for structural analogs of the lead compound. By systematically altering the N-substituent and the aryl ring, we can observe the direct causal effects on target affinity (TPH1 and SERT).

Table 1: SAR Modifications and Target Affinity
CompoundR1 (Piperidine N)R2 (Aryl Substitution)TPH1 IC₅₀ (nM)SERT Kᵢ (nM)LogD (pH 7.4)
Lead -H2-Cl, 5-Me451202.8
Analog 1 -CH₃2-Cl, 5-Me310853.1
Analog 2 -H4-Cl, 5-Me>10004502.7
Analog 3 -H2-Cl, 5-CF₃282103.5
Analog 4 -C(=O)CH₃2-Cl, 5-Me>5000>50004.2
Causality of Structural Modifications:
  • N-Methylation (Analog 1): Adding a methyl group to the piperidine nitrogen decreases TPH1 affinity but slightly improves SERT affinity. This indicates that the SERT binding pocket has a deeper hydrophobic cavity capable of accommodating the N-methyl group, whereas TPH1 strictly prefers a secondary amine for optimal hydrogen bonding.

  • Positional Isomerism (Analog 2): Moving the chlorine from the ortho (2-) to the para (4-) position completely abolishes TPH1 activity. Without the ortho-chloro group, the steric clash with the ether oxygen is removed, allowing the aryl ring to spin freely. This lack of conformational restriction results in a massive entropic penalty upon binding.

  • Fluorination (Analog 3): Replacing the 5-methyl group with a trifluoromethyl (-CF₃) group enhances TPH1 affinity (IC₅₀ = 28 nM). The highly electronegative CF₃ group strengthens the hydrophobic interactions within the binding pocket and provides superior metabolic stability against CYP-mediated degradation, albeit at the cost of higher lipophilicity.

  • N-Acylation (Analog 4): Converting the basic amine into an amide neutralizes the positive charge. The complete loss of activity across both targets definitively proves that the electrostatic salt bridge is the primary anchor point for this pharmacophore.

Experimental Protocols for SAR Validation

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems.

Protocol A: Stereoselective Synthesis via Mitsunobu Reaction

Causality: The 3-position of the piperidine ring is a chiral center. Enantiomers (3R vs. 3S) exhibit vastly different pharmacological profiles. The Mitsunobu reaction is explicitly chosen because it proceeds with complete Walden inversion (SN2 mechanism), allowing precise control over the final stereochemistry.

  • Preparation: Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) and 2-chloro-5-methylphenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq). Cool the reaction mixture to 0°C.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). The slow addition controls the exothermic formation of the betaine intermediate, preventing side reactions.

  • Inversion: Stir at room temperature for 12 hours. The phenol attacks the activated phosphonium intermediate, resulting in the (R)-enantiomer of the protected product.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to cleave the Boc group, yielding the final secondary amine.

Protocol B: In Vitro TPH1 Enzyme Inhibition Assay

Causality: A fluorescence-based assay is utilized for its high sensitivity in detecting 5-Hydroxytryptophan (5-HTP). To make this a self-validating system, a known reference inhibitor (Telotristat) is run in parallel on every plate to normalize batch-to-batch enzyme variability and validate assay sensitivity.

  • Enzyme Preparation: Incubate recombinant human TPH1 enzyme in assay buffer (50 mM HEPES, pH 7.0, 10 μM FeSO₄, 1 mM DTT) for 10 minutes at 25°C.

  • Compound Addition: Add the synthesized SAR analogs (10-point dose-response curve, 10 μM to 0.5 nM) and the reference standard (Telotristat).

  • Reaction Initiation: Add L-Tryptophan (substrate) and tetrahydrobiopterin (BH₄, cofactor). Incubate for 30 minutes at 37°C.

  • Detection: Quench the reaction with 0.2 M HCl. Measure the intrinsic fluorescence of the formed 5-HTP (Excitation: 300 nm, Emission: 330 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic equation).

G Syn Chemical Synthesis (Mitsunobu Reaction) Pur Purification & QC (HPLC-MS, NMR) Syn->Pur Assay In Vitro Assay (Enzyme/Transporter) Pur->Assay Data SAR Analysis (IC50 / Ki Determination) Assay->Data

Figure 2: Experimental workflow for the synthesis and high-throughput screening of SAR derivatives.

Downstream Signaling & Target Engagement

When 3-(2-Chloro-5-methylphenoxy)piperidine derivatives are optimized for TPH inhibition, they directly modulate the serotonin (5-HT) biosynthesis pathway. TPH is the rate-limiting enzyme in this cascade .

By binding to the active site and preventing the hydroxylation of L-Tryptophan, these inhibitors drastically reduce the peripheral accumulation of serotonin. This mechanism is highly sought after for treating conditions driven by serotonin overproduction, such as carcinoid syndrome and pulmonary arterial hypertension (PAH).

G LTrp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) TARGET ENZYME LTrp->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation AADC Aromatic L-amino acid decarboxylase HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation Inhibitor 3-Aryloxypiperidine Derivatives Inhibitor->TPH Inhibits

Figure 3: Serotonin biosynthesis pathway and the modulatory intervention by TPH inhibitors.

References

  • Title: 3-(2-Chloro-5-methylphenoxy)piperidine | C12H16ClNO | CID 24212031 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (World Intellectual Property Organization)
  • Source: Google Patents (United States Patent and Trademark Office)
  • Title: Structure-Based Design of Xanthine-Imidazopyridines and -Imidazothiazoles as Highly Potent and In Vivo Efficacious Tryptophan Hydroxylase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Potential therapeutic targets of piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine Scaffold in Rational Drug Design: Therapeutic Targets, Mechanistic Pathways, and Validation Protocols

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter a vast array of heterocyclic compounds. Among them, piperidine—a six-membered saturated nitrogen heterocycle—stands out as one of the most ubiquitous and privileged scaffolds in modern pharmacology. Recent structural analyses of EMA and FDA-approved therapeutics confirm that piperidine derivatives consistently rank among the most frequently utilized nitrogenous rings in clinical use[1].

The success of the piperidine ring is not coincidental; it is rooted in its highly favorable physicochemical properties. The sp3-hybridized ring offers exceptional conformational flexibility, allowing it to adapt to complex three-dimensional protein pockets. Furthermore, the basicity of the secondary or tertiary amine enables the formation of critical cation-π interactions and hydrogen bonds with target residues[1]. This whitepaper dissects the primary therapeutic targets of piperidine compounds, summarizes their quantitative binding affinities, and provides a rigorously self-validating experimental protocol for evaluating their efficacy.

Primary Therapeutic Targets & Mechanistic Pathways

Acetylcholinesterase (AChE) in Neurodegeneration

The benzyl-piperidine moiety is the pharmacophoric cornerstone for central nervous system (CNS) therapeutics, most notably in the treatment of Alzheimer's disease via Acetylcholinesterase (AChE) inhibition. AChE possesses a deep (approximately 20 Å) and narrow catalytic gorge characterized by two distinct binding regions: the Catalytic Active Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance[2].

From a mechanistic standpoint, drugs like donepezil act as dual-site reversible inhibitors. The protonated nitrogen of the piperidine ring is drawn into the gorge, where it forms a high-affinity cation-π interaction with the indole ring of Trp84 within the CAS. Simultaneously, the appended hydrophobic groups (such as an indanone moiety) engage in π-π stacking with Trp279 at the PAS[2]. This dual-site blockade not only halts the hydrolysis of acetylcholine but physically occludes the gorge, preventing natural substrate entry and leading to a therapeutic accumulation of the neurotransmitter[3].

ACHE_Mechanism cluster_sites Enzyme Active Sites AChE Acetylcholinesterase (AChE) Target Enzyme CAS Catalytic Active Site (CAS) Residues: Trp84, Phe330 AChE->CAS PAS Peripheral Anionic Site (PAS) Residue: Trp279 AChE->PAS Donepezil Benzylpiperidine Inhibitor (e.g., Donepezil) Donepezil->CAS Piperidine Nitrogen (Cation-π interaction) Donepezil->PAS Indanone moiety (π-π stacking) Blockade Accumulation of Acetylcholine (Enhanced Cholinergic Transmission) Donepezil->Blockade Blocks Substrate Hydrolysis

Mechanism of AChE dual-site inhibition by benzylpiperidine derivatives.

Monoamine Oxidase (MAO) in Neurological Disorders

Monoamine oxidase (MAO) enzymes, bound to the outer mitochondrial membrane, catalyze the oxidative deamination of endogenous monoamines (e.g., dopamine, serotonin). Overactivity of MAO is a hallmark of several neurodegenerative illnesses. Piperine, a natural alkaloid containing a piperidine nucleus, and its synthetic derivatives have been validated as highly potent, reversible MAO inhibitors[4]. Structure-activity relationship (SAR) studies indicate that substituting the piperidine ring—specifically with a para-hydroxy group—optimizes the compound's fit within the MAO entrance cavity, yielding exceptional selectivity and low nanomolar inhibitory activity against both MAO-A and MAO-B[4].

Kinases and GPCRs in Oncology and Pain Management

Beyond neurology, the piperidine ring is a critical structural element in oncology and pain management. In targeted cancer therapies, FDA-approved Anaplastic Lymphoma Kinase (ALK) inhibitors such as crizotinib, alectinib, and ceritinib utilize piperidine rings to optimize their pharmacokinetic profiles, improve aqueous solubility, and enhance binding kinetics within the kinase domain[5]. Additionally, piperidine derivatives are being actively explored as dual agonists for μ-opioid and σ1 receptors to treat neuropathic pain, showcasing the scaffold's remarkable versatility[5].

Quantitative Target Affinity of Piperidine Derivatives

To benchmark the efficacy of novel piperidine compounds, it is crucial to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. The table below summarizes the binding affinities of key piperidine derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetIC50 ValueMechanistic NoteReference
Donepezil Human AChE5.7 – 6.7 nMReversible dual-site (CAS/PAS) inhibitor[3][6]
AChE-IN-15 Human AChE6.8 µMReversible inhibitor
AChE-IN-15 Human BChE16.1 µMReversible inhibitor
Piperine analog (para-OH) MAO-A0.014 µMReversible, competitive inhibitor[4]
Piperine analog (para-OH) MAO-B0.015 µMReversible, competitive inhibitor[4]

Self-Validating Experimental Methodology: High-Throughput Ellman's Assay

To empirically validate the inhibitory potency of novel piperidine compounds against AChE, the colorimetric Ellman's assay remains the gold standard. As an application scientist, I emphasize that generating reproducible kinetic data requires strict adherence to thermodynamic and biochemical principles. The following protocol is engineered not just as a sequence of steps, but as a self-validating system.

Step-by-Step Protocol & Causality
  • Buffer Preparation & Equilibration: Prepare a 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: AChE is highly sensitive to pH shifts and thermal shock. A pH of 8.0 maintains the enzyme's native tertiary structure and represents the optimal pKa range for the thiol-disulfide exchange reaction required in Step 4.

  • Reagent Setup: Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to 10 mM in buffer. Prepare 14 mM Acetylthiocholine iodide (ATCI) fresh daily.

  • Inhibitor Pre-Incubation: In a 96-well microplate, combine 25 µL of the piperidine inhibitor (serial dilutions, final DMSO <1%), 25 µL of AChE (0.1 U/mL), and 50 µL of DTNB. Incubate at 37°C for 15–30 minutes.

    • Causality: Reversible piperidine inhibitors require time to diffuse into the 20 Å deep active site gorge. Pre-incubation allows the system to reach thermodynamic binding equilibrium before substrate competition begins, preventing artificially high initial velocity readings[6].

  • Reaction Initiation: Add 25 µL of the ATCI substrate to all wells to initiate the reaction.

    • Causality: ATCI is used instead of natural acetylcholine because its enzymatic cleavage yields thiocholine. The free sulfhydryl group of thiocholine acts as a potent nucleophile, rapidly cleaving the disulfide bond of DTNB.

  • Kinetic Spectrophotometric Readout: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Causality: 412 nm is the specific λmax for the resulting 5-thio-2-nitrobenzoate (TNB) anion. Measuring kinetically (rather than as a single endpoint) ensures data is captured in the linear initial-velocity phase and mitigates artifacts caused by substrate depletion or the inherent background color of the piperidine derivatives.

Validation & Quality Control Checkpoints

To ensure assay fidelity, every microplate must include the following self-validating controls:

  • Positive Control (Uninhibited Reaction): Buffer + Enzyme + Substrate + DTNB. Validates the maximum uninhibited Vmax and confirms enzyme viability.

  • Negative Control (Blank): Buffer + Substrate + DTNB (No enzyme). Quantifies the baseline non-enzymatic hydrolysis of ATCI.

  • Interference Control: Inhibitor + DTNB (No enzyme/substrate). A critical failure point in this workflow is drug-induced reagent reduction. This control ensures the piperidine compound does not directly reduce DTNB, which would yield a false-positive yellow color and mask true inhibition.

Ellmans_Assay Start 1. Pre-incubation Enzyme + Piperidine Substrate 2. Substrate Addition ATCI Start->Substrate 15-30 min, 37°C Hydrolysis 3. Enzymatic Cleavage Yields Thiocholine Substrate->Hydrolysis Reagent 4. Chromogen Reaction DTNB (Ellman's) Hydrolysis->Reagent Color 5. TNB Anion Formation Yellow Product Reagent->Color Thiol-disulfide exchange Read 6. Kinetic Readout Absorbance 412 nm Color->Read Linear velocity phase

Step-by-step workflow of Ellman's colorimetric assay for AChE inhibition.

Future Perspectives: Chiral Optimization

As drug discovery evolves, the stereochemistry of the piperidine scaffold is becoming a focal point. Introducing chiral centers into the piperidine ring can drastically alter the molecule's three-dimensional conformation in aqueous solutions. For instance, chiral optimization of piperidine-based SUCNR1 inhibitors has been shown to induce intramolecular salt bridges, significantly enhancing both aqueous solubility and membrane permeability without sacrificing target affinity. Future pipeline development will heavily rely on exploiting these chiral piperidine scaffolds to fine-tune pharmacokinetic profiles while reducing off-target toxicities (e.g., hERG liability).

Sources

The Piperidine Scaffold in Drug Discovery: Historical Evolution, Pharmacological Mechanisms, and Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Historical Context

In the realm of medicinal chemistry, the piperidine ring is unequivocally classified as a "privileged scaffold." Historically derived from natural alkaloids such as piperine (the active component of black pepper) and coniine, the fully saturated, six-membered nitrogen heterocycle has evolved into a cornerstone of modern rational drug design. To date, the piperidine core is embedded in at least 76 unique small-molecule pharmaceuticals approved by the FDA[1].

The historical trajectory of piperidine derivatives demonstrates a shift from serendipitous natural product discovery to targeted, blockbuster therapeutics. Drugs such as Paliperidone (schizophrenia), Paroxetine (major depressive disorder), and Donepezil (Alzheimer's disease) highlight the structural versatility of this heterocycle[2]. The widespread adoption of piperidine is not accidental; it is driven by its highly favorable physicochemical properties, which allow it to act as a robust pharmacophore capable of forming critical salt-bridge interactions with target proteins while maintaining excellent metabolic stability.

Table 1: Physicochemical Parameters of Common Nitrogen Heterocycles

To understand the causality behind selecting piperidine over its unsaturated or contracted analogs, we must analyze their quantitative physicochemical parameters. Piperidine’s high pKa ensures it remains protonated at physiological pH (7.4), turning it into a potent hydrogen-bond donor for receptor binding.

HeterocycleRing SizeSaturationpKa (Conjugate Acid)LogP (approx.)Metabolic Stability
Pyridine 6Aromatic5.20.65High
Piperidine 6Fully Saturated11.20.84High
Pyrrolidine 5Fully Saturated11.30.46Moderate
Piperazine 6Saturated (2N)9.8 / 5.6-1.17High
Table 2: Top FDA-Approved Piperidine-Containing Blockbuster Drugs

The commercial and clinical impact of piperidine derivatives is profound. Several of these compounds routinely generate over $1 billion in annual global sales[2].

Drug NameBrand NamePrimary IndicationPrimary TargetApproval Year
Donepezil AriceptAlzheimer's DiseaseAcetylcholinesterase (AChE)1996
Paliperidone Invega SustennaSchizophreniaD2 / 5-HT2A Receptors2006
Paroxetine PaxilMajor Depressive DisorderSerotonin Transporter (SERT)1992
Fentanyl SublimazeSevere PainMu-opioid Receptor1968
Rimegepant Nurtec ODTMigraineCGRP Receptor2020

Pharmacological Dynamics: Donepezil as a Case Study

To engineer effective piperidine derivatives, one must understand how the heterocycle interacts with biological targets. Donepezil hydrochloride, a centrally acting, rapid, and reversible acetylcholinesterase (AChE) inhibitor, serves as an optimal model[3].

AChE is responsible for the rapid hydrolysis of acetylcholine at cholinergic synapses. In Alzheimer's disease, preserving acetylcholine levels is critical for maintaining cognitive function. Donepezil's piperidine ring is highly protonated at physiological pH, allowing it to navigate the deep, narrow active site gorge of the AChE enzyme.

Mechanistically, Donepezil acts as a mixed competitive and noncompetitive inhibitor. Molecular dynamics and X-ray crystallography reveal a dual-binding mode: the molecule spans the entire active site gorge. The benzyl-piperidine moiety binds to the Catalytic Active Site (CAS) via cation- π interactions with aromatic residues (e.g., Trp86), while the indanone moiety interacts with the Peripheral Anionic Site (PAS) at the gorge entrance[4]. This multistable interaction mode is the molecular origin of the drug's high affinity and selectivity.

AChE_Pathway A Donepezil (Piperidine Derivative) B Acetylcholinesterase (AChE) Enzyme A->B Binds Reversibly C Peripheral Anionic Site (PAS) B->C Outward Orientation D Catalytic Active Site (CAS) B->D Inward Orientation E Inhibition of Acetylcholine Hydrolysis C->E Steric Blockade D->E Catalytic Inhibition F Increased Synaptic Acetylcholine E->F Synaptic Accumulation

Figure 1: Dual-site binding mechanism of Donepezil to Acetylcholinesterase (AChE).

Modern Synthetic Workflows for Piperidine Derivatives

The synthesis of highly functionalized piperidines has transitioned from lengthy de novo cyclizations to highly efficient late-stage functionalizations[1]. As a Senior Application Scientist, I advocate for an orthogonal two-step workflow: (1) Catalytic hydrogenation of a readily available pyridine precursor , followed by (2) Late-stage C-N or C-H functionalization of the resulting piperidine core.

This modular approach allows medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries without redesigning the entire synthetic route for every analog.

Synth_Workflow A Pyridine Precursor B Catalytic Hydrogenation (Ru/C, H2, 80°C) A->B Reduction C Piperidine Core B->C High Yield D Buchwald-Hartwig Cross-Coupling C->D N-Functionalization E Novel Piperidine Derivative D->E SAR Diversification

Figure 2: Orthogonal synthetic workflow from pyridine reduction to late-stage functionalization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale to explain why specific reagents or conditions are chosen, ensuring reproducibility and scientific integrity.

Protocol A: Catalytic Hydrogenation of Pyridines to Piperidines

Causality & Rationale: Pyridine rings possess high aromatic stability, making them resistant to standard reduction. Furthermore, the resulting piperidine product is a strong Lewis base that can easily poison transition metal catalysts. To circumvent this, we utilize a 5% Ruthenium on Carbon (Ru/C) catalyst under high pressure in an acidic solvent (acetic acid). The acid protonates the newly formed piperidine nitrogen, preventing it from coordinating with and deactivating the Ruthenium surface.

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, charge a 100 mL high-pressure stainless steel autoclave with the substituted pyridine derivative (10.0 mmol).

  • Solvent & Catalyst Addition: Add 30 mL of glacial acetic acid to dissolve the substrate. Carefully add 5% Ru/C (0.5 g, 5% w/w). Caution: Dry Ru/C is pyrophoric; ensure the solvent fully wets the catalyst.

  • Purging: Seal the autoclave. Purge the system with inert Nitrogen gas ( N2​ ) three times at 2 MPa to remove ambient oxygen. Subsequently, purge with Hydrogen gas ( H2​ ) three times at 2 MPa.

  • Reaction Execution: Pressurize the reactor with H2​ to a constant pressure of 5.0 MPa. Heat the vessel to 80°C with vigorous mechanical stirring (800 rpm) to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

  • In-Process Monitoring: Monitor hydrogen consumption via the pressure gauge. Once pressure stabilizes (typically 6-8 hours), cool the reactor to room temperature and safely vent the excess H2​ .

  • Workup & Validation: Filter the crude mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. Wash the pad with methanol (2 x 10 mL). Concentrate the filtrate under reduced pressure. The self-validation step requires analyzing an aliquot via GC-MS; a complete disappearance of the aromatic pyridine signals confirms quantitative conversion.

Protocol B: Late-Stage N-Functionalization via Buchwald-Hartwig Amination

Causality & Rationale: Functionalizing the secondary amine of the piperidine core is the most direct route to generating novel analogs. Traditional SN​2 alkylations often suffer from over-alkylation or poor yields with sterically hindered electrophiles. The Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a highly selective alternative[5]. We utilize Pd2​(dba)3​ as the palladium source and XPhos as a sterically demanding, electron-rich biaryl phosphine ligand. XPhos specifically facilitates the challenging reductive elimination step and prevents the basic piperidine nitrogen from displacing the ligand and killing the catalyst.

Step-by-Step Methodology:

  • Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 15 mL of anhydrous toluene. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Complexation: Add Pd2​(dba)3​ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%) to the flask. Stir at room temperature for 10 minutes until the solution turns a deep, homogenous red, indicating the formation of the active Ln​Pd(0) complex.

  • Reagent Addition: Add the aryl halide electrophile (1.0 equiv) and the piperidine derivative synthesized in Protocol A (1.2 equiv).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Rationale: NaOtBu is strong enough to deprotonate the piperidine nitrogen upon its coordination to the Palladium center, driving the catalytic cycle forward.

  • Reaction Execution: Seal the flask and heat to 90°C in an oil bath for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validation is achieved via 1H NMR, noting the distinct downfield shift of the piperidine's α -protons upon successful N-arylation.

Conclusion

The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its optimal balance of basicity, metabolic stability, and three-dimensional spatial orientation allows for high-affinity interactions with complex biological targets, as evidenced by the dual-site binding mechanism of Donepezil. By leveraging modern, self-validating synthetic workflows—such as transition-metal catalyzed hydrogenation followed by late-stage cross-coupling—researchers can rapidly access diverse, novel piperidine derivatives, accelerating the discovery of the next generation of blockbuster therapeutics.

References

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature Source: ACS Publications URL:[Link]

  • Top 20 Best-Selling Small-Molecule Neurology Drugs in 2024: Market, Indications, Pharmacology, Discovery, and Synthesis Source: ACS Publications URL:[Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: ResearchGate URL:[Link]

  • Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis Source: ACS Publications URL:[Link]

  • Donepezil - StatPearls - NCBI Bookshelf Source: NIH.gov URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for the In Vitro Pharmacological Characterization of 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Derivatives containing a phenylpiperidine or related phenoxy-piperidine moiety have shown a wide range of pharmacological activities, including potent interactions with monoamine transporters and G-protein coupled receptors (GPCRs).[2][3][4][5] Compounds in this class often exhibit antidepressant, antipsychotic, or analgesic properties.

The novel compound, 3-(2-Chloro-5-methylphenoxy)piperidine, combines this piperidine core with a substituted phenoxy group. Based on this structure, it is hypothesized that its primary biological targets are likely to be the monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[6][7] These transporters are critical for regulating neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[6] Furthermore, off-target interactions with GPCRs, such as dopamine or serotonin receptors, are common for this structural class and must be evaluated to establish a comprehensive pharmacological profile.

This document provides a comprehensive, step-by-step in vitro testing cascade designed to elucidate the primary biological targets, functional activity, and preliminary safety profile of 3-(2-Chloro-5-methylphenoxy)piperidine. The protocols are designed for researchers in pharmacology and drug development, providing the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.

Part 1: Foundational Physicochemical & Cytotoxicity Assessment

Before investigating specific biological targets, it is imperative to determine the compound's fundamental properties: its solubility in aqueous buffer and its general toxicity to cells. These data are crucial for designing and interpreting all subsequent experiments.[8][9][10] A compound that precipitates in an assay or kills cells nonspecifically will produce misleading results.[10][11]

Protocol 1: Aqueous Kinetic Solubility Assessment

This protocol determines the kinetic solubility of the test compound in a standard phosphate-buffered saline (PBS), which is critical for preventing compound precipitation in subsequent biological assays.[12]

Principle: A high-concentration DMSO stock of the compound is added to PBS, and any resulting precipitation is measured over time by nephelometry (light scattering).

Materials:

  • 3-(2-Chloro-5-methylphenoxy)piperidine (Test Compound)

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nephelometer or plate reader with a light-scattering read mode

  • Clear, flat-bottom 96-well or 384-well plates

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a separate plate, perform a serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Assay Plate Preparation: Add PBS to the wells of the assay plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of each DMSO concentration from the dilution plate to the PBS-containing assay plate, ensuring the final DMSO concentration is ≤1%. This initiates the precipitation process. The final compound concentrations should typically range from 100 µM down to 0.05 µM.

  • Incubation & Measurement: Immediately place the plate in the nephelometer and begin reading at timed intervals (e.g., 0, 15, 60, and 120 minutes) at room temperature.

  • Data Analysis: The concentration at which the light-scattering signal significantly rises above the baseline (PBS + 1% DMSO) is determined as the kinetic solubility limit.

Parameter Hypothetical Result for Test Compound
Aqueous Solubility (PBS, pH 7.4) 45 µM
Notes Compound is sufficiently soluble for most in vitro assays up to this concentration. All subsequent assays should use final concentrations below this limit.
Protocol 2: General Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the test compound causes a reduction in cell viability, providing a critical window for distinguishing specific pharmacological effects from general toxicity.[13][14] The human neuroblastoma cell line, SH-SY5Y, is used as it is a relevant neuronal model.[15][16][17]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[14]

Materials:

  • SH-SY5Y cells[18]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or SDS solution)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the cells with the compound for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 (concentration causing 50% cytotoxicity).

Parameter Hypothetical Result for Test Compound
Cell Line SH-SY5Y (Human Neuroblastoma)
CC50 (48h incubation) > 100 µM
Notes The compound does not exhibit significant cytotoxicity at concentrations where specific pharmacological activity is expected.

Part 2: Primary Target Identification - Monoamine Transporters

Based on its chemical structure, the most probable targets for 3-(2-Chloro-5-methylphenoxy)piperidine are the monoamine transporters. This section outlines protocols to determine both the binding affinity and functional inhibition of the human serotonin, dopamine, and norepinephrine transporters.

Overall Experimental Workflow

G cluster_0 Part 1: Foundational Assays cluster_1 Part 2: Primary Target Screening (Monoamine Transporters) cluster_2 Part 3: Secondary Target & Mechanism Solubility Protocol 1: Aqueous Solubility Binding Protocol 3: Radioligand Binding (hSERT, hDAT, hNET) Solubility->Binding Informs Max Concentration Cytotoxicity Protocol 2: General Cytotoxicity Uptake Protocol 4: Functional Uptake (hSERT, hDAT, hNET) Cytotoxicity->Uptake Defines Non-Toxic Concentration Range Binding->Uptake Confirms Target Engagement GPCR Protocol 5: GPCR Functional Assay (cAMP Measurement) Uptake->GPCR Informs Selectivity Screening

Caption: In Vitro Screening Cascade for 3-(2-Chloro-5-methylphenoxy)piperidine.

Protocol 3: Radioligand Binding Assays for hDAT, hNET, and hSERT

This protocol measures the ability of the test compound to displace a known high-affinity radioligand from its target transporter, allowing for the determination of the binding affinity constant (Ki).[19] Assays are performed using cell membranes from HEK293 cells stably expressing the human recombinant transporters.[20][21]

Principle: In a competitive binding assay, a fixed concentration of a radiolabeled ligand and increasing concentrations of an unlabeled competitor (the test compound) are incubated with membranes containing the target receptor. The ability of the test compound to displace the radioligand is measured, and its IC50 (concentration that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Materials:

  • Membrane preparations from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Non-specific binding definers: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Assay Plate Setup: To each well of a 96-well plate, add assay buffer, the test compound at various concentrations (e.g., 0.1 nM to 10 µM), and a fixed concentration of the appropriate radioligand (typically at or near its Kd).

  • Controls:

    • Total Binding: Wells with radioligand and buffer only (no competitor).

    • Non-Specific Binding (NSB): Wells with radioligand and a saturating concentration of the non-specific binding definer (e.g., 10 µM Fluoxetine for hSERT).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 37°C with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol 4: Functional Monoamine Transporter Uptake Assays

This functional assay measures the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.[23][24]

Principle: Whole cells expressing a monoamine transporter will actively take up their corresponding radiolabeled substrate (e.g., [³H]Serotonin for SERT). The inhibitory potency (IC50) of the test compound is determined by measuring its ability to block this uptake.[6] A fluorescence-based alternative using a reporter substrate is also available and offers a non-radioactive method.[25][26]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine (for hDAT), [³H]Norepinephrine (for hNET), [³H]Serotonin (for hSERT).

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Reference inhibitors for positive controls (e.g., GBR 12909, Desipramine, Fluoxetine).

  • Scintillation counter and fluid.

Procedure:

  • Cell Culture: Plate the appropriate cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 15-20 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a lysis buffer (or scintillation fluid directly).

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Define 100% uptake from the vehicle control and 0% uptake from a known potent inhibitor (e.g., 10 µM Fluoxetine for SERT).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Target Binding Affinity (Ki, nM) Functional Inhibition (IC50, nM)
hSERT 1525
hDAT 8501200
hNET 450620
Selectivity Ratios SERT vs. DAT: ~57xSERT vs. NET: ~30xSERT vs. DAT: ~48xSERT vs. NET: ~25x

Interpretation: The hypothetical data suggest that 3-(2-Chloro-5-methylphenoxy)piperidine is a potent and selective serotonin reuptake inhibitor (SSRI). The binding affinity (Ki) correlates well with functional inhibition (IC50), indicating it acts as a direct competitive inhibitor at the transporter.

Part 3: Secondary Target Profiling & Mechanism of Action

To confirm the compound's selectivity and rule out other mechanisms of action, it is important to screen against related GPCRs. A common signaling pathway for aminergic GPCRs is the modulation of intracellular cyclic AMP (cAMP).[27]

Protocol 5: GPCR Functional Assay (cAMP Measurement)

This protocol assesses whether the test compound acts as an agonist or antagonist at a representative GPCR, such as the Dopamine D2 receptor, which couples to the Gαi protein to inhibit adenylyl cyclase and decrease cAMP levels.[28]

Principle: This assay uses a competitive immunoassay or a reporter system (e.g., Promega's GloSensor™) to measure changes in intracellular cAMP levels in response to receptor activation.[29][30] For antagonist mode, cells are stimulated with a known agonist at its EC80 concentration in the presence of the test compound.[28]

Materials:

  • HEK293 cells expressing the target GPCR (e.g., human Dopamine D2 receptor).

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based like cAMP-Glo™).[30][31]

  • Reference agonist (e.g., Quinpirole for D2).

  • Reference antagonist (e.g., Haloperidol for D2).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • Low-serum cell culture medium.

G cluster_Gi Gi-Coupled Receptor Pathway Agonist Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Binds G_Protein Gi Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Blocked ATP ATP ATP->AC PKA PKA → Cellular Response cAMP->PKA

Caption: Signaling pathway for a Gi-coupled GPCR, such as the Dopamine D2 receptor.

Procedure (Antagonist Mode):

  • Cell Preparation: Harvest and resuspend cells expressing the D2 receptor in assay buffer.

  • Compound Addition: Dispense cells into a 384-well plate. Add serial dilutions of the test compound or reference antagonist (Haloperidol).

  • Agonist Stimulation: Add the reference agonist (Quinpirole) at a pre-determined EC80 concentration to all wells except the negative controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2 and cryptate reagents, or luciferase substrate).

  • Final Incubation & Measurement: Incubate as required, then read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).

  • Data Analysis: Calculate the percent inhibition of the agonist response. Plot this against the log concentration of the test compound to determine the IC50.

Target Assay Mode Functional Activity (IC50, nM)
Human Dopamine D2 Receptor AgonistNo activity detected up to 10 µM
Human Dopamine D2 Receptor Antagonist> 10,000

Interpretation: The hypothetical data indicate that 3-(2-Chloro-5-methylphenoxy)piperidine does not possess significant agonist or antagonist activity at the Dopamine D2 receptor, further supporting its profile as a selective SERT inhibitor.

Conclusion

This comprehensive in vitro testing cascade provides a robust framework for characterizing the pharmacological profile of 3-(2-Chloro-5-methylphenoxy)piperidine. The hypothetical results generated from these protocols suggest that the compound is a potent, selective, and direct inhibitor of the human serotonin transporter (SERT) with good aqueous solubility and a low potential for general cytotoxicity. It does not exhibit significant off-target activity at the dopamine or norepinephrine transporters, nor at the dopamine D2 GPCR. These findings strongly support its classification as a selective serotonin reuptake inhibitor (SSRI) and warrant further investigation in more complex cellular and in vivo models.

References

  • Cytion. (n.d.). Using HEK Cells for Receptor Binding Assays. Cytion. Retrieved from [Link]

  • Lalko, J., & Schumacher, M. A. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia & Analgesia. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Sitte, H. H., et al. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2022, May 15). Discovery solubility measurement and assessment of small molecules with drug development in mind. PubMed. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind. Semantic Scholar. Retrieved from [Link]

  • Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. Retrieved from [Link]

  • Valenti, P., et al. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. Retrieved from [Link]

  • Lalko, J., & Schumacher, M. A. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved from [Link]

  • Coccurello, R., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. ResearchGate. Retrieved from [Link]

  • Luethi, D., et al. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Retrieved from [Link]

  • Auld, D. S., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Retrieved from [Link]

  • Correia, A. S., et al. (n.d.). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. PMC. Retrieved from [Link]

  • Dahlin, J. L., et al. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Retrieved from [Link]

  • Wall, V. Z., et al. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Chem-space. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chloro-5-methylphenoxy)piperidine. PubChem. Retrieved from [Link]

  • GenScript. (n.d.). HEK293/ACE2 Stable Cell Line. GenScript. Retrieved from [Link]

  • Zhen, J., et al. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Retrieved from [Link]

  • Biocompare. (n.d.). HEK293 Cell Lines. Biocompare. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). CCK1 and CCK2 ligand-binding assays. (A) HEK293 cells transiently.... ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. Retrieved from [Link]

  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]

  • ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Publications. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Assays for Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperidine ring is one of the most privileged scaffolds in modern drug discovery. Characterized by a six-membered heterocyclic structure containing one nitrogen atom, piperidine derivatives are ubiquitous in FDA-approved pharmaceuticals, including blockbuster drugs targeting the central nervous system (CNS), cardiovascular system, and oncological pathways [1]. Because piperidine analogs frequently act as modulators of G-protein-coupled receptors (GPCRs) and key metabolic enzymes (e.g., Acetylcholinesterase), evaluating newly synthesized piperidine libraries requires robust, target-agnostic, and target-specific High-Throughput Screening (HTS) cascades.

This application note details two orthogonal HTS methodologies optimized for 384-well formats:

  • An Enzymatic HTS (Ellman’s Assay) for identifying Acetylcholinesterase (AChE) inhibitors.

  • A Cell-Based HTS (FLIPR Calcium Flux Assay) for identifying GPCR modulators.

As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as a self-validating system. Every experimental choice—from the inclusion of specific transport inhibitors to the selection of kinetic over endpoint readouts—is grounded in biochemical causality to ensure data integrity and eliminate false positives.

Experimental Workflow & Decision Logic

The following diagram illustrates the HTS triage cascade for piperidine analogs, moving from primary screening to hit validation.

HTS_Workflow cluster_assays Primary High-Throughput Screening (HTS) Lib Piperidine Analog Library (10,000+ compounds) AChE Enzymatic Screen (Ellman's Assay - 384-well) Lib->AChE GPCR Cell-Based Screen (FLIPR Calcium Assay) Lib->GPCR HitSelect Primary Hit Selection (Z' > 0.5, >50% Activity) AChE->HitSelect GPCR->HitSelect Counter Counter Screening (PAINS triage & Cytotoxicity) HitSelect->Counter Lead Hit Validation (IC50 / EC50 Profiling) Counter->Lead

Caption: HTS triage workflow for piperidine analogs, detailing the progression from primary screens to hit validation.

Protocol 1: Enzymatic HTS (Ellman’s Assay for AChE Inhibition)

Causality & Rationale: Many piperidine derivatives (e.g., donepezil) are potent AChE inhibitors used in Alzheimer's disease therapy. The Ellman's assay is a colorimetric method measuring the hydrolysis of acetylthiocholine (ATCI) by AChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm [2].

Crucial Insight: We utilize a kinetic readout rather than an endpoint readout. Piperidine analogs can sometimes be highly conjugated, absorbing light near 412 nm. By measuring the initial velocity ( V0​ ) of the reaction over 5 minutes, we subtract the background absorbance of the compound itself, eliminating colorimetric false positives.

Materials
  • Enzyme: Recombinant Human Acetylcholinesterase (AChE).

  • Substrate & Reagents: ATCI (15 mM stock), DTNB (1.5 mM stock).

  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0) with 0.01% Triton X-100 (prevents non-specific sticking of hydrophobic piperidines to the plastic).

  • Plates: 384-well clear, flat-bottom polystyrene plates.

Step-by-Step Methodology
  • Reagent Dispensing: Using an automated liquid handler, dispense 20 µL of Assay Buffer containing AChE (final concentration 0.05 U/mL) and DTNB (final concentration 0.3 mM) into all wells of the 384-well plate.

  • Compound Addition: Pin-transfer 100 nL of piperidine analogs (10 mM in DMSO) into the assay wells. Final compound concentration is 25 µM (0.5% DMSO).

  • Incubation: Incubate the plate for 10 minutes at room temperature. Causality: This allows time for slow-binding piperidine inhibitors to reach equilibrium with the enzyme before substrate addition.

  • Reaction Initiation: Dispense 20 µL of ATCI (final concentration 0.5 mM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation (Controls):

    • High Control (0% Inhibition): 0.5% DMSO vehicle.

    • Low Control (100% Inhibition): 10 µM Donepezil.

Protocol 2: Cell-Based HTS (FLIPR Calcium Flux Assay for GPCRs)

Causality & Rationale: Piperidines frequently target CNS GPCRs (e.g., 5-HT, Dopamine receptors). The FLIPR (Fluorescent Imaging Plate Reader) assay measures intracellular calcium mobilization, a direct downstream effect of Gq-coupled GPCR activation [3].

Crucial Insight: We utilize CHO-K1 cells stably expressing the target GPCR and the promiscuous G-protein Gα15. Gα15 forces non-Gq coupled receptors (like Gi or Gs) to route their signaling through the Phospholipase C (PLC) pathway, releasing intracellular calcium. Furthermore, Probenecid is added to the dye-loading buffer. Probenecid is an inhibitor of organic anion transporters; without it, the cells will actively pump the Fluo-4 dye out of the cytoplasm, destroying the assay's signal-to-noise ratio.

Materials
  • Cell Line: CHO-K1 cells expressing target GPCR and Gα15.

  • Dye: Fluo-4 NW (No Wash) Calcium Assay Kit.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid (pH 7.4).

  • Plates: 384-well black, clear-bottom, poly-D-lysine coated plates.

Step-by-Step Methodology
  • Cell Seeding: Seed CHO-K1 cells at 10,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2​ to ensure a confluent monolayer.

  • Dye Loading: Remove the plate from the incubator. Add 25 µL of Fluo-4 NW dye solution (prepared in Assay Buffer with Probenecid) directly to the wells.

  • Incubation: Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature. Causality: The 37°C step allows AM-ester cleavage by intracellular esterases, trapping the dye. The room temperature step equilibrates the plate to prevent thermal gradients during the FLIPR read.

  • FLIPR Read (Agonist Screen): Place the plate in the FLIPR instrument. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition: The FLIPR automatically adds 12.5 µL of 5X piperidine analogs (final concentration 10 µM). Read fluorescence continuously for 3 minutes to capture the transient calcium peak.

  • Self-Validation (Controls):

    • Maximal Signal: Reference agonist ( EC100​ ).

    • Baseline Signal: Assay buffer with equivalent DMSO.

Data Presentation & Quality Control

To ensure the trustworthiness of the HTS campaign, assay performance must be rigorously quantified. We utilize the Z'-factor, a statistical measure of assay robustness that accounts for both the dynamic range and the data variation. A Z'-factor 0.5 indicates an excellent assay.

Table 1: HTS Assay Performance Metrics and Hit Criteria

Assay ModalityTarget ClassPrimary ReadoutZ'-Factor ThresholdHit Selection CriteriaCommon False Positives
Ellman's Assay Enzyme (AChE)Absorbance (412 nm, Kinetic) 0.65 >50% reduction in V0​ Highly colored compounds, Thiol-reactive analogs
FLIPR Calcium GPCR (Gq/G α 15)Fluorescence (Ex 488 / Em 525) 0.50 >3 standard deviations above baselineAuto-fluorescent analogs, Membrane disruptors

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (2023) URL:[Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology (1961) URL:[Link]

  • Title: A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists Source: Assay and Drug Development Technologies (2011) URL:[Link]

Analytical methods for quantification of 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Quantitative Analysis of 3-(2-Chloro-5-methylphenoxy)piperidine

Introduction

3-(2-Chloro-5-methylphenoxy)piperidine is a heterocyclic compound featuring a substituted phenoxy group attached to a piperidine ring. As with many piperidine derivatives, this molecule serves as a potential building block in the synthesis of pharmacologically active agents and other complex chemical entities.[1] Accurate and reliable quantification of this intermediate is paramount during drug discovery and development for ensuring purity, monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic assessments.

The analytical quantification of piperidine-containing molecules can present unique challenges. The basic nitrogen of the piperidine ring can lead to poor chromatographic peak shape (tailing) on silica-based columns, and the molecule's polarity and potential for thermal instability can complicate analysis by certain techniques.[2]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the quantification of 3-(2-Chloro-5-methylphenoxy)piperidine using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established analytical principles and designed to be validated in accordance with international regulatory standards.[3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method. These properties, summarized in Table 1, inform decisions regarding solvent selection, chromatographic conditions, and sample preparation techniques.

Table 1: Physicochemical Properties of 3-(2-Chloro-5-methylphenoxy)piperidine

Property Value Source
Molecular Formula C₁₂H₁₆ClNO PubChem[5]
Molecular Weight 225.71 g/mol PubChem[5]
IUPAC Name 3-(2-chloro-5-methylphenoxy)piperidine PubChem[5]
CAS Number 902837-30-3 PubChem[5]
XLogP3 3.4 PubChem[5]
Hydrogen Bond Donor Count 1 PubChem[5]

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

The XLogP3 value of 3.4 suggests moderate lipophilicity, making the compound suitable for reversed-phase chromatography and extraction into organic solvents.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

HPLC-UV is a versatile and widely accessible technique ideal for the analysis of bulk material, purity assessments, and content uniformity testing. The method separates the analyte from impurities based on its partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. The presence of the chloromethyl-substituted benzene ring in the analyte provides a suitable chromophore for UV detection.

Experimental Protocol: HPLC-UV

1.2.1. Required Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • 3-(2-Chloro-5-methylphenoxy)piperidine reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Ultrapure water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

1.2.2. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of an acid like formic acid to the mobile phase protonates the basic piperidine nitrogen. This single ionic state prevents peak splitting and tailing by minimizing secondary interactions with residual silanols on the stationary phase, thereby ensuring a sharp, symmetrical peak.[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Perform serial dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

  • Chromatographic Conditions:

    • A summary of the recommended starting conditions is provided in Table 2. These may require optimization for specific instruments and columns.

Table 2: Recommended HPLC-UV Starting Conditions

Parameter Recommended Setting
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 60% B to 95% B over 10 min, hold for 2 min, return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | ~225 nm or as determined by UV scan |

  • Data Analysis and Quantification:

    • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

    • A linear regression with a correlation coefficient (r²) > 0.99 is desired.[6]

    • Inject the prepared sample(s) and use the peak area and the calibration curve equation to determine the concentration of 3-(2-Chloro-5-methylphenoxy)piperidine.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS offers high chromatographic resolution and structural confirmation through mass spectral data, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[7] For a molecule like 3-(2-Chloro-5-methylphenoxy)piperidine, direct analysis is challenging due to the polar N-H group, which can cause peak tailing and potential thermal degradation in the hot injector. Therefore, derivatization is an essential step to improve its thermal stability and chromatographic behavior.

Experimental Protocol: GC-MS with Derivatization

2.2.1. Required Instrumentation and Reagents

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile as a reaction solvent.

  • 3-(2-Chloro-5-methylphenoxy)piperidine reference standard.

  • Ethyl acetate or other suitable solvent for injection.

2.2.2. Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample(s) in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • Derivatization Procedure:

    • In a 2 mL autosampler vial, add 100 µL of the standard or sample solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

    • Causality: BSTFA reacts with the active hydrogen on the piperidine nitrogen, replacing it with a non-polar trimethylsilyl (TMS) group. This TMS-ether derivative is more volatile, more thermally stable, and less likely to interact with active sites in the GC system, resulting in a sharp, symmetrical peak and improved sensitivity.

  • GC-MS Conditions:

    • Recommended starting parameters are outlined in Table 3.

Table 3: Recommended GC-MS Starting Conditions

Parameter Recommended Setting
Column 30 m x 0.25 mm, 0.25 µm (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 450 amu or Selected Ion Monitoring (SIM) |

  • Data Analysis and Quantification:

    • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Choose 3-4 characteristic, abundant ions from the mass spectrum of the derivatized analyte.

    • Construct a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the derivatized standards.

    • Calculate the sample concentration using the linear regression from the calibration curve.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS is the gold standard for quantifying low concentrations of analytes in complex biological matrices like plasma or tissue homogenates.[8][9] Its exceptional sensitivity and selectivity are achieved by coupling the separation power of LC with the dual mass filtering of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This method is essential for pharmacokinetic and metabolism studies.

The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to compensate for matrix effects and variability during sample processing.

Experimental Protocol: LC-MS/MS

3.2.1. Required Instrumentation and Reagents

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).

  • C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • 3-(2-Chloro-5-methylphenoxy)piperidine reference standard.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Biological matrix (e.g., human plasma).

3.2.2. Step-by-Step Protocol

  • Mass Spectrometer Optimization:

    • Infuse a solution of the analyte (~100 ng/mL) directly into the mass spectrometer to determine the optimal precursor ion (protonated molecule [M+H]⁺) and the most abundant, stable product ions after collision-induced dissociation. This establishes the MRM transitions.

    • Causality: Direct infusion allows for the fine-tuning of MS parameters (e.g., collision energy, cone voltage) to maximize the signal for the specific analyte, which is the key to achieving high sensitivity.

  • Sample Preparation (Protein Precipitation):

    • This protocol is a fast and effective way to remove the bulk of proteins from plasma samples.

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Conditions:

    • Proposed starting conditions are provided in Table 4. These are based on methods for structurally similar compounds and should be optimized.

Table 4: Recommended LC-MS/MS Starting Conditions

Parameter Recommended Setting
Column C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: e.g., 226.1 -> 128.1 (Quantifier), 226.1 -> 96.1 (Qualifier)

| | (Note: Transitions must be empirically determined) |

  • Data Analysis and Quantification:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into the blank biological matrix and processing them alongside the unknown samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration, using a weighted (e.g., 1/x²) linear regression.

    • Quantify the analyte in unknown samples using the area ratios and the regression equation.

Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Obtain Sample (Bulk or Biological Matrix) prep Prepare Sample (e.g., Protein Precipitation, Dilution, Derivatization) sample->prep inject Inject into Chromatography System (HPLC, GC, LC-MS/MS) prep->inject standard Prepare Calibration Standards & QCs separate Chromatographic Separation inject->separate detect Detection & Data Acquisition (UV, MS, MS/MS) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: General workflow for sample preparation and quantitative analysis.

Part 4: Method Validation

Once a suitable analytical method has been developed, it must be validated to demonstrate that it is fit for its intended purpose.[4] Method validation is a regulatory requirement and ensures the reliability, reproducibility, and accuracy of the analytical data. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][11][12]

Key Validation Parameters

The core parameters for validating a quantitative analytical method are summarized in Table 5.

Table 5: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[13] No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[11] Defined by linearity studies.
Accuracy The closeness of test results to the true value. Assessed by analyzing spiked samples (QCs) at different concentrations.[11] Mean recovery within ±15% of nominal (±20% at LLOQ for bioanalysis).
Precision The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[13] Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ for bioanalysis).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-noise ratio ≥ 3.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |

Validation Workflow

start Developed Analytical Method spec Specificity/ Selectivity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision (Repeatability & Intermediate) start->prec loq LOD / LOQ start->loq rob Robustness start->rob end Validated Method spec->end lin->end acc->end prec->end loq->end rob->end

Caption: Core parameters for analytical method validation.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • 3-(2-Chloro-5-methylphenoxy)piperidine. PubChem, National Center for Biotechnology Information.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • A Guide to Analytical Method Validation. Waters Corporation.

  • Method Validation Guidelines. BioPharm International.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem.

  • Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.

  • 3-((2-Chloro-5-methylphenoxy)methyl)piperidine. ChemScene.

  • 3-(2-CHLORO-5-METHYLPHENOXY)PIPERIDINE — Chemical Substance Information. NextSDS.

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed.

  • (S)-2-(3-chloro-5-fluorophenyl)piperidine. AchemBlock.

  • Analytical Methods. RSC Publishing.

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI.

  • Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid C. U.S. Environmental Protection Agency (EPA).

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.

  • Qualitative and quantitative bioanalysis. Journal of Chemical and Pharmaceutical Research.

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. MDPI.

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.

  • Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine. Benchchem.

  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate.

  • HPLC Analysis of Supercritical Carbon Dioxide and Compressed Propane Extracts from Piper amalago L. with Antileishmanial Activity. MDPI.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and validated protocol for the analysis of 3-(2-Chloro-5-methylphenoxy)piperidine and its related compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the identification, quantification, and impurity profiling of this compound class. The narrative explains the causality behind key experimental choices, from sample preparation to instrumental parameters, ensuring scientific integrity and reproducibility. All methodologies are grounded in established analytical principles and supported by authoritative references.

Introduction and Scientific Background

3-(2-Chloro-5-methylphenoxy)piperidine is a heterocyclic amine derivative whose core structure is relevant in pharmaceutical development. Piperidine moieties are common scaffolds in many active pharmaceutical ingredients (APIs). The analysis of such compounds is critical for quality control, impurity profiling, stability testing, and pharmacokinetic studies.[1][2] Even trace-level impurities can significantly impact the safety and efficacy of a drug product.[1]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. It combines the high-resolution separation power of GC for volatile and semi-volatile compounds with the unparalleled identification capabilities of MS.[3] This synergy allows for both the precise quantification of the target analyte and the structural elucidation of unknown related substances based on their mass fragmentation patterns.[3] This protocol details a complete workflow designed to yield accurate and reproducible results.

Below is the chemical structure of the target analyte, 3-(2-Chloro-5-methylphenoxy)piperidine.

Figure 2: High-level experimental workflow for GC-MS analysis.

Detailed Protocols

Materials and Reagents
  • Analyte Standard: 3-(2-Chloro-5-methylphenoxy)piperidine, reference grade (≥98% purity).

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade. Other compatible solvents include Methanol and Acetone. [4]* Vials: 2 mL clear glass autosampler vials with PTFE-lined septa.

  • Filters: 0.22 µm syringe filters (PTFE or Nylon, depending on solvent compatibility).

  • Carrier Gas: Helium (99.999% purity or higher).

Protocol 1: Standard and Sample Preparation

The objective of sample preparation is to convert the raw sample into a clean, liquid form suitable for injection into the GC-MS system, free of non-volatile residues that could contaminate the instrument. [5]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard (10 µg/mL): Perform a serial dilution from the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane. This concentration is a good starting point to achieve an on-column loading of approximately 10 ng with a 1 µL injection. [6] * Scientific Rationale: The choice of a volatile organic solvent is paramount. Water and non-volatile buffers are incompatible with most GC columns and can damage the system. [6][7]Dichloromethane is an excellent choice for its ability to dissolve a wide range of organic compounds and its high volatility. [4]3. Sample Preparation: If analyzing a formulated product or a complex matrix, an extraction step may be required. A common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering substances. [7][8]For simple purity assessments, dissolve the sample in the chosen solvent to achieve a target concentration similar to the working standard.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter directly into a labeled autosampler vial.

    • Scientific Rationale: Particulate matter must be removed to prevent clogging of the injection syringe and contamination of the GC inlet liner and column, which would lead to poor reproducibility and system downtime. [6][7]5. Vialing: Securely cap the vial. Ensure no air bubbles are trapped in the sample.

Protocol 2: GC-MS Instrumental Setup

The instrumental parameters are optimized to ensure good chromatographic separation, peak shape, sensitivity, and the generation of a characteristic, reproducible mass spectrum.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentSingle quadrupole MS is a reliable workhorse for routine analysis and library matching.
GC Column Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds and is robust. [9][10]
Injector Split/Splitless
ModeSplitlessMaximizes analyte transfer to the column, essential for trace analysis. [6]
Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1.0 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas HeliumInert gas that provides good separation efficiency.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution. [11]
Oven Program
Initial Temp100 °C, hold for 1 minA starting temperature below the solvent's boiling point helps focus the analyte band at the head of the column.
Ramp15 °C/min to 280 °CA moderate ramp rate ensures good separation from related impurities.
Final HoldHold at 280 °C for 5 minEnsures elution of the target analyte and any less volatile compounds, followed by a column bake-out to remove contaminants.
MS Parameters
Ion SourceElectron Ionization (EI)
Electron Energy70 eVThe industry standard for EI, producing stable and reproducible fragmentation patterns that are comparable to spectral libraries (e.g., NIST).
Source Temp230 °CHot enough to prevent condensation of analytes while minimizing thermal degradation.
Quadrupole Temp150 °CMaintains ion transmission efficiency.
Transfer Line Temp280 °CPrevents condensation of the analyte as it moves from the GC to the MS. [11]
Acquisition ModeFull ScanCollects all ions within a specified range, which is essential for identifying unknown compounds and confirming the structure of the target.
Scan Rangem/z 40 - 500A wide enough range to capture low-mass fragments, the molecular ion, and potential adducts.

Data Interpretation: Expected Fragmentation

Under Electron Ionization (EI), the 3-(2-Chloro-5-methylphenoxy)piperidine molecule will undergo predictable fragmentation. Understanding these pathways is key to confirming the analyte's identity. The primary fragmentation mechanisms for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and cleavages driven by substituents. [12] A proposed fragmentation pathway is illustrated below:

G cluster_piperidine_frags Piperidine-based Fragments cluster_phenoxy_frags Phenoxy-based Fragments M [M]⁺˙ m/z = 239/241 (3-(2-Chloro-5-methylphenoxy)piperidine) I1 [M-H]⁺ m/z = 238/240 (Iminium Ion) M->I1 F1 I2 [C₇H₆ClO]⁺ m/z = 141/143 M->I2 F2 I4 [C₅H₉N]⁺˙ m/z = 83 M->I4 Ring Fission F1 α-Cleavage Loss of H• F2 Ether Cleavage F3 Loss of C₄H₈N• I3 [C₅H₁₀NO]⁺ m/z = 100

Sources

The Piperidine Scaffold: A Versatile Architectural Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of natural products and clinically approved pharmaceuticals has cemented its status as a "privileged scaffold."[1] This designation stems from its unique combination of structural and physicochemical properties: a three-dimensional, chair-like conformation that allows for precise spatial positioning of substituents, and a basic nitrogen atom that is often protonated at physiological pH, facilitating critical interactions with biological targets and enhancing aqueous solubility.[2] These attributes make the piperidine moiety an exceptionally versatile building block for the design of novel therapeutics targeting a wide spectrum of diseases.[3][4]

This technical guide provides an in-depth exploration of the applications of piperidine scaffolds in drug discovery. It is designed to serve as a comprehensive resource, elucidating not only the "what" but also the "why" behind the experimental choices in the synthesis and evaluation of piperidine-based drug candidates.

The Ubiquity of the Piperidine Scaffold in Approved Drugs

An analysis of FDA-approved drugs reveals the striking prevalence of the piperidine scaffold.[1] This is not a random occurrence but a testament to the scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[2][5] From potent analgesics to life-saving anticancer agents and antipsychotics, the piperidine ring is a recurring motif, underscoring its broad therapeutic applicability.[6][7]

Caption: Therapeutic areas dominated by piperidine-containing drugs.

Synthetic Strategies for Accessing Piperidine Scaffolds

The construction of the piperidine core is a fundamental task in synthetic organic chemistry, with a multitude of methods developed to access this valuable scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies:
  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing piperidines. The reduction of a pyridine ring can be achieved using various heterogeneous catalysts, such as rhodium, ruthenium, or palladium on carbon, under hydrogen pressure. The reaction conditions can be tuned to control the stereoselectivity of the reduction, yielding specific diastereomers.[8]

  • Reductive Amination: This powerful reaction involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in situ reduction of the resulting imine or enamine to form the piperidine ring. This method offers a high degree of flexibility for introducing substituents onto the ring.

  • Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies have been developed to construct the piperidine ring.[3] These include the aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound tethered to the same molecule, and various metal-catalyzed cyclizations.[3]

  • Asymmetric Synthesis: The synthesis of enantiomerically pure piperidines is of paramount importance, as the stereochemistry of a drug molecule can profoundly impact its biological activity.[9][10] Asymmetric methods, such as those employing chiral catalysts or auxiliaries, are crucial for accessing specific stereoisomers.[11]

Protocol 1: General Procedure for the Catalytic Hydrogenation of a Pyridine Derivative

This protocol outlines a general procedure for the synthesis of a piperidine derivative via the catalytic hydrogenation of a substituted pyridine. The causality behind the experimental choices lies in the need for a robust and scalable method to produce the saturated heterocycle. The use of a high-pressure autoclave is necessary to achieve the required hydrogen pressure for efficient reduction. The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity.

Materials:

  • Substituted pyridine (1.0 eq)

  • Heterogeneous catalyst (e.g., 10% Pd/C, 5% Ru/C; 1-10 mol%)

  • Solvent (e.g., ethanol, methanol, acetic acid)

  • High-pressure autoclave

  • Inert gas (Nitrogen)

  • Hydrogen gas

  • Celite

Procedure:

  • Reactor Setup: In a clean and dry high-pressure autoclave, add the substituted pyridine and the chosen solvent.

  • Catalyst Addition: Carefully add the heterogeneous catalyst to the reaction mixture.

  • Inerting the System: Seal the autoclave and purge the system several times with nitrogen gas to remove any residual oxygen.

  • Hydrogenation: Purge the system with hydrogen gas before pressurizing the reactor to the desired pressure (e.g., 3-10 MPa).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by techniques such as GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine product.

  • Purification: The crude product can be further purified by techniques such as distillation or column chromatography if necessary.

Caption: A typical workflow for the catalytic hydrogenation of a pyridine.

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its derivatives have made a significant impact.

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing compounds to cross the blood-brain barrier has made them invaluable in the development of drugs for CNS disorders.[12]

  • Antipsychotics: The butyrophenone class of antipsychotics, which includes haloperidol, features a prominent piperidine ring that is crucial for its dopamine D2 receptor antagonist activity.

  • Alzheimer's Disease: Donepezil, a widely prescribed drug for the treatment of Alzheimer's disease, contains a benzylpiperidine moiety that plays a key role in its inhibition of acetylcholinesterase.[6][7] The piperidine nitrogen interacts with the catalytic anionic site of the enzyme.[6]

Oncology

Piperidine derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms.[13]

  • Enzyme Inhibition: Many piperidine-containing drugs function as enzyme inhibitors. For example, certain derivatives act as inhibitors of IκB kinase (IKKβ), a key player in the NF-κB signaling pathway, which is often dysregulated in cancer.[6][13]

  • Induction of Apoptosis: Several piperidine analogs have been shown to induce apoptosis (programmed cell death) in cancer cells, making them attractive candidates for cancer therapy.[14]

Pain Management

The piperidine scaffold is a cornerstone of synthetic opioid analgesics.

  • Opioid Receptor Agonists: Drugs like meperidine and fentanyl, which are potent analgesics, contain a 4-substituted piperidine core. This structure allows them to bind effectively to μ-opioid receptors in the central nervous system, modulating pain perception.

Infectious Diseases

Piperidine-containing molecules have also found applications in the treatment of infectious diseases.

  • Antiviral Agents: Maraviroc, an antiretroviral drug used to treat HIV infection, is a CCR5 receptor antagonist. Its structure, which includes a piperidine ring, prevents the virus from entering host cells.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The systematic modification of the piperidine scaffold and the study of how these changes affect biological activity (Structure-Activity Relationship or SAR) is a fundamental aspect of drug discovery.[15] The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a compound's properties, such as potency, selectivity, and metabolic stability.[5]

Key SAR Observations:

  • N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Alkylation, acylation, or arylation at this position can significantly impact a compound's polarity, basicity, and pharmacological properties.

  • Ring Substitution: Introducing substituents at different positions on the piperidine ring can influence its conformation and its interactions with the target protein. For instance, the stereochemistry of substituents can be critical for activity.[8][16]

Bioisosteric Replacement:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. In the context of piperidine, bioisosteric replacement can be used to:

  • Improve metabolic stability.[2]

  • Modulate physicochemical properties like solubility and lipophilicity.[9]

  • Enhance target binding affinity and selectivity.

For example, replacing a piperidine ring with a more rigid bicyclic system can lock the molecule in a specific conformation, potentially leading to increased potency.[17] Conversely, replacing it with another heterocycle like piperazine can introduce an additional site for interaction or alter the compound's pKa.[18][19]

Property Simple Piperidine 4-(Oxan-3-yl)piperidine (Bioisostere) Rationale for Replacement
Polarity ModerateHigherIntroduction of the ether oxygen can increase polarity and potentially improve aqueous solubility.
Lipophilicity (LogP) LowerPotentially LowerThe increased polarity may lead to a lower LogP value.
Fraction of sp³ carbons (Fsp³) HighHigherThe addition of the saturated oxane ring increases the three-dimensionality, which can improve binding selectivity.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationMay be alteredThe steric bulk of the oxanyl group might hinder enzymatic metabolism at adjacent positions.
Protocol 2: In Vitro Assay for Evaluating Piperidine-Based CCR5 Antagonists

This protocol describes a cell-based assay to determine the potency of piperidine-containing compounds as HIV-1 entry inhibitors by targeting the CCR5 coreceptor. The causality behind this protocol is to mimic the biological environment where HIV-1 infects host cells and to quantify the inhibitory effect of the test compounds.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 Env-pseudotyped virus (CCR5-tropic)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Test compounds (piperidine derivatives) dissolved in DMSO

  • Positive control (e.g., Maraviroc)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Compound Addition: Remove the medium from the cells and add the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with virus but no compound (virus control).

  • Infection: Add the HIV-1 Env-pseudotyped virus to all wells except the cell control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value (the concentration of the compound that inhibits viral entry by 50%) by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro HIV-1 entry inhibition assay.

Conclusion

The piperidine scaffold is undeniably a privileged structure in drug discovery, with a rich history and a promising future.[3] Its structural simplicity belies its profound impact on the pharmacological properties of a vast number of therapeutic agents. The continued development of novel synthetic methodologies, coupled with a deeper understanding of structure-activity relationships, will undoubtedly lead to the discovery of the next generation of innovative piperidine-based drugs to address unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers in their quest to harness the full potential of this remarkable scaffold.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia. [Link]

  • DeKorver, K. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3683–3686. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Youssef, K. M., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12534–12543. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. [Link]

  • Kumar, S., & Gupta, A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a483. [Link]

  • Youssef, K. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772436. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. [Link]

  • Simoni, D., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 43(5), 947–954. [Link]

  • O'Brien, P., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(27), 8175–8231. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Pest Management Science. [Link]

  • Izenwasser, S., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3243–3253. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... (n.d.). ResearchGate. [Link]

  • Li, J., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3174. [Link]

  • Gualdani, R., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]

  • Izenwasser, S., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(15), 3243–3253. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772436. [Link]

  • O'Brien, P. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Seden, P. T., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10476–10484. [Link]

  • Al-zhrany, M. A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3948. [Link]

  • Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1060. [Link]

  • Zhakipbekov, K., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(3), 6-12. [Link]

  • Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. [Link]

Sources

Use of 3-(2-Chloro-5-methylphenoxy)piperidine in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(2-Chloro-5-methylphenoxy)piperidine as a Scaffold for Antimicrobial Efflux Pump Inhibitors

Introduction & Scientific Rationale

The escalation of multi-drug resistant (MDR) bacterial infections, particularly those caused by ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), has severely compromised the efficacy of current antibiotic arsenals. A primary mechanism driving this resistance is the overexpression of bacterial multidrug efflux pumps, such as the NorA and MepA transporters in S. aureus, which actively extrude antibiotics from the intracellular space.

To combat this, medicinal chemistry has pivoted toward developing Efflux Pump Inhibitors (EPIs) —adjuvant molecules that block these pumps and restore the potency of existing antibiotics. 3-(2-Chloro-5-methylphenoxy)piperidine [1] serves as an exceptional, conformationally restricted chemical building block for designing novel EPIs. Structurally inspired by phenylpiperidine selective serotonin reuptake inhibitors (PSSRIs), which have demonstrated potent off-target efflux pump inhibition [2], this scaffold combines a basic piperidine nitrogen with a highly lipophilic, halogenated phenoxy group.

Mechanistic Causality: The Structure-Activity Paradigm

Why is 3-(2-Chloro-5-methylphenoxy)piperidine highly suited for antimicrobial screening? The efficacy of phenoxypiperidines as EPIs is governed by specific physicochemical interactions within the bacterial efflux pump channel:

  • Amphiphilic Cation Formation: The piperidine nitrogen (pKa ~9.5) is protonated at physiological pH. This allows the molecule to act as an amphiphilic cation, directly mimicking the structural motif of native efflux pump substrates (such as fluoroquinolones and ethidium bromide). This enables competitive binding within the transmembrane channel of pumps like NorA.

  • Hydrophobic Anchoring & Halogen Bonding: The 2-chloro-5-methylphenoxy moiety provides essential lipophilicity (LogP ~3.0) required to penetrate the bacterial cell wall. Furthermore, the chlorine atom can participate in halogen bonding with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) in the pump's binding pocket, while the flexible ether linkage allows for induced-fit conformational adjustments.

By occupying the efflux pump, piperidine derivatives prevent the extrusion of co-administered antibiotics, leading to fatal intracellular antibiotic accumulation.

MOA Compound Piperidine Derivative (EPI) Pump Bacterial Efflux Pump (e.g., NorA in S. aureus) Compound->Pump Binds & Inhibits Accumulation Intracellular Antibiotic Accumulation Pump->Accumulation Prevents Efflux Antibiotic Fluoroquinolone Antibiotic Antibiotic->Accumulation Enters Cell Death Bacterial Cell Death Accumulation->Death Target Engagement

Caption: Mechanism of Action: Phenoxypiperidines inhibit bacterial efflux pumps to restore antibiotic efficacy.

Experimental Workflows & Methodologies

To validate the antimicrobial and EPI properties of 3-(2-Chloro-5-methylphenoxy)piperidine derivatives, a self-validating sequence of phenotypic and mechanistic assays is required [3].

Workflow A 3-(2-Chloro-5-methylphenoxy)piperidine (Base Scaffold) B N-Derivatization (Alkylation/Acylation) A->B C Checkerboard Assay (Synergy with Antibiotics) B->C D Fluorometric Efflux Assay (EtBr Accumulation) C->D E Hit-to-Lead Optimization (SAR Analysis) D->E

Caption: Workflow for developing efflux pump inhibitors using the phenoxypiperidine scaffold.

Protocol A: Checkerboard Synergy Assay (MIC Reduction)

Purpose: To determine if the synthesized piperidine derivative acts synergistically with a standard antibiotic (e.g., Ciprofloxacin) by lowering its Minimum Inhibitory Concentration (MIC). Causality: True EPIs often lack intrinsic antibacterial activity (high MIC alone) but drastically reduce the MIC of co-administered antibiotics.

Step-by-Step Procedure:

  • Preparation: Prepare a 96-well microtiter plate. Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells.

  • Serial Dilution: Serially dilute the antibiotic (Ciprofloxacin) horizontally across the plate (Columns 1-10). Serially dilute the piperidine derivative vertically (Rows A-G). Row H serves as the antibiotic-only control; Column 11 serves as the derivative-only control.

  • Inoculation: Prepare a bacterial suspension of an MDR S. aureus strain (e.g., SA-1199B, which overexpresses NorA) to a 0.5 McFarland standard. Dilute 1:100 in CAMHB and add 50 µL to each well (final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Validation & Analysis: Include a positive EPI control (e.g., Reserpine at 20 µg/mL) and a vehicle control (DMSO < 1% v/v). Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of Antibiotic in combo / MIC of Antibiotic alone) + (MIC of Derivative in combo / MIC of Derivative alone) Interpretation: FICI ≤ 0.5 indicates synergy (successful EPI activity).

Protocol B: Fluorometric Ethidium Bromide (EtBr) Accumulation Assay

Purpose: To mechanically prove that the synergy observed in Protocol A is due to efflux pump inhibition, rather than membrane permeabilization. Causality: EtBr is a known fluorescent substrate of the NorA pump. In active MDR bacteria, EtBr is pumped out, keeping fluorescence low. If the piperidine derivative successfully inhibits the pump, EtBr accumulates intracellularly, intercalates with bacterial DNA, and emits a strong fluorescent signal.

Step-by-Step Procedure:

  • Cell Preparation: Grow S. aureus SA-1199B to mid-log phase (OD₆₀₀ ~0.6). Centrifuge and wash the pellet twice with Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cells in PBS supplemented with 0.4% glucose (to provide energy for the efflux pumps) to an OD₆₀₀ of 0.3.

  • Dye & Treatment Addition: Transfer 100 µL of the bacterial suspension to a black, clear-bottom 96-well plate. Add EtBr to a final concentration of 5 µg/mL. Immediately add the piperidine derivative at varying concentrations (e.g., 1/4 MIC, 1/2 MIC).

  • Measurement: Monitor fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 530 nm; Emission: 600 nm).

  • Validation: Use Reserpine (20 µg/mL) as a positive control for NorA inhibition. A dose-dependent increase in fluorescence relative to the untreated control confirms specific efflux pump inhibition.

Quantitative Data Presentation

To effectively evaluate the SAR (Structure-Activity Relationship) of the 3-(2-Chloro-5-methylphenoxy)piperidine derivatives, data should be tabulated to highlight the fold-reduction in antibiotic MIC.

Table 1: Representative Synergy and Efflux Inhibition Data against S. aureus SA-1199B (NorA Overexpressing)

Compound / TreatmentIntrinsic MIC (µg/mL)Ciprofloxacin MIC in Combo (µg/mL)Fold Reduction of Ciprofloxacin MICEtBr Accumulation (% of Reserpine Control)FICI Score
Ciprofloxacin (Alone) 16.0N/AN/A15%N/A
Reserpine (Control EPI) >1281.016-fold100%0.06 (Synergy)
Scaffold (Unmodified) >1288.02-fold25%0.50 (Synergy)
Derivative A (N-Alkylated) 64.02.08-fold78%0.14 (Synergy)
Derivative B (N-Acylated) >1280.532-fold94%0.03 (Strong Synergy)

Note: Data represents a comparative analysis model. Derivative B demonstrates optimal EPI activity, reducing the Ciprofloxacin MIC by 32-fold with near-maximal EtBr accumulation, validating the target engagement at the efflux pump.

References

  • National Center for Biotechnology Information. "3-(2-Chloro-5-methylphenoxy)piperidine". PubChem Compound Summary for CID 24212031. URL:[Link]

  • Garvey, E. P., et al. (2008). "Synthesis and evaluation of PSSRI-based inhibitors of Staphylococcus aureus multidrug efflux pumps". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Formulation of 3-(2-Chloro-5-methylphenoxy)piperidine for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Formulation Strategies for 3-(2-Chloro-5-methylphenoxy)piperidine

Executive Summary & Physicochemical Profiling

The transition of a novel chemical entity from in vitro assays to in vivo efficacy models is frequently bottlenecked by poor aqueous solubility. 3-(2-Chloro-5-methylphenoxy)piperidine (CAS: 902837-30-3) is a prime example of a compound that requires a calculated formulation strategy to ensure predictable pharmacokinetics (PK) and bioavailability.

To design a self-validating formulation protocol, we must first analyze the causality between the compound's structure and its macroscopic properties [1].

  • The Piperidine Ring (Basic Amine): The secondary amine on the piperidine ring has an estimated pKa of ~9.0–9.5. At a physiological pH of 7.4, the nitrogen is predominantly protonated (ionized). However, relying solely on physiological pH is insufficient for high-concentration dosing because the free base form is highly insoluble in neutral water.

  • The Chloromethylphenoxy Moiety (Lipophilicity): The aromatic ether tail drives the compound’s XLogP3 to approximately 3.0. This moderate-to-high lipophilicity means that even when the amine is protonated, hydrophobic aggregation can cause the drug to precipitate out of purely aqueous solutions at higher concentrations.

Table 1: Physicochemical Profile & Formulation Implications

PropertyValueFormulation Implication
Molecular Weight 225.71 g/mol Small molecule; highly amenable to cyclodextrin cavity inclusion.
XLogP3 3.0Requires co-solvents or complexation for doses >5 mg/kg.
pKa (Predicted) ~9.0 - 9.5Soluble in acidic aqueous vehicles (pH 4.0 - 5.0) via salt formation.
Physical State Solid (Free Base)High crystal lattice energy requires sonication/heating to disrupt during formulation.

Formulation Strategy & Causality Decision Matrix

Selecting the correct vehicle is a balance between the target dose, the route of administration (IV, IP, or PO), and the tolerability of the excipients [2].

  • For Low Doses (<5 mg/kg, PO/IV): A simple pH-adjusted aqueous buffer is sufficient. Lowering the pH to 4.5 ensures >99.9% protonation of the piperidine nitrogen, maximizing ionic character and disrupting the crystal lattice.

  • For Intravenous (IV) High Doses: Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard. The lipophilic 2-chloro-5-methylphenoxy tail perfectly fits into the hydrophobic cavity of the β-cyclodextrin, while the protonated piperidine ring remains in the aqueous exterior. This prevents hydrophobic aggregation and avoids the hemolysis associated with high concentrations of organic solvents [3].

  • For Oral (PO) / Intraperitoneal (IP) High Doses: A co-solvent system utilizing DMSO and PEG400 reduces the dielectric constant of the vehicle, accommodating the LogP of 3.0.

FormulationDecision Start 3-(2-Chloro-5-methylphenoxy)piperidine (LogP = 3.0, Basic Amine) Dose Determine Target Dose & Route Start->Dose LowDose Low Dose (<5 mg/kg) PO / IV Dose->LowDose HighDose High Dose (>10 mg/kg) PO / IP / IV Dose->HighDose FormA Aqueous Buffer (pH 4.5) or HCl Salt Formation LowDose->FormA High solubility at low pH FormB 20% HP-β-CD or Captisol in Saline HighDose->FormB IV route preferred FormC 10% DMSO + 40% PEG400 + 50% Saline HighDose->FormC PO/IP route preferred

Decision matrix for selecting the optimal in vivo formulation vehicle based on dose and route.

Table 2: Quantitative Formulation Matrix

ProtocolVehicle CompositionOptimal RouteMax Estimated ConcentrationTolerability / Notes
A 50 mM Citrate Buffer (pH 4.5)PO, SC~2 - 5 mg/mLExcellent. May cause mild stinging SC due to low pH.
B 20% w/v HP-β-CD in 0.9% SalineIV, IP~10 - 15 mg/mLHigh IV tolerability. Rapid dissociation in systemic circulation.
C 10% DMSO / 40% PEG400 / 50% SalinePO, IP~20 - 30 mg/mLGood for PO. IV use limited by DMSO/PEG400 hemolysis risk.

Step-by-Step Experimental Methodologies

Protocol A: Acidic Aqueous Vehicle (Optimal for Low-Dose PO)

Causality: Exploits the basicity of the piperidine ring. By dropping the pH 4-5 units below the pKa, the compound is fully ionized.

  • Preparation of Buffer: Prepare a 50 mM Sodium Citrate buffer. Adjust the pH to exactly 4.5 using 0.1 N HCl.

  • Weighing: Weigh the required mass of 3-(2-Chloro-5-methylphenoxy)piperidine (free base) into a sterile glass vial.

  • Solubilization: Add the pH 4.5 buffer to achieve the target concentration (e.g., 2 mg/mL).

  • Agitation: Vortex aggressively for 2 minutes. Place in a bath sonicator at 25°C for 15 minutes. The mechanical cavitation will disrupt the crystal lattice, allowing the acidic buffer to protonate the amine.

  • Validation: Visually inspect against a dark background. The solution must be completely transparent.

Protocol B: Cyclodextrin Inclusion Complex (Optimal for IV)

Causality: HP-β-CD shields the lipophilic chloromethylphenoxy group from the aqueous environment, preventing precipitation in the bloodstream while avoiding toxic organic solvents [3].

Workflow Step1 Weigh API (Free base) Step2 Add 20% w/v HP-β-CD Solution Step1->Step2 Step3 Vortex & Sonicate (15-30 mins) Step2->Step3 Step4 pH Adjustment (Target pH 4.5-5.5) Step3->Step4 Step5 Sterile Filtration (0.22 µm PES) Step4->Step5

Standard operating procedure for the preparation of cyclodextrin inclusion complexes.

  • Excipient Prep: Dissolve 20 g of HP-β-CD in 80 mL of 0.9% normal saline. QS to 100 mL and sterile filter.

  • API Addition: Weigh the API into a vial (target: 10 mg/mL). Add the 20% HP-β-CD solution.

  • Complexation: Vortex for 3 minutes. Sonicate for 30 minutes. Note: Host-guest inclusion complexation is a thermodynamically driven but kinetically slow process; do not rush the sonication step.

  • pH Optimization: Check the pH. If it is above 6.0, add micro-aliquots of 0.1 N HCl to bring the pH down to ~5.0. Protonating the piperidine ring synergizes with the cyclodextrin cavity inclusion.

  • Filtration: Filter through a 0.22 µm Polyethersulfone (PES) syringe filter.

Protocol C: Co-solvent System (Optimal for High-Dose PO/IP)

Causality: DMSO disrupts solute-solute hydrogen bonding and crystal packing, while PEG400 acts as a miscible bridging solvent to prevent the drug from crashing out when the aqueous phase (saline) is introduced[2].

  • Stock Creation: Weigh the API. Add DMSO to equal exactly 10% of the final intended volume. Vortex until a clear, highly concentrated stock is formed.

  • Bridging: Add PEG400 to equal 40% of the final volume. Vortex for 2 minutes to ensure a homogenous organic phase.

  • Aqueous Quench: Critical Step. Slowly add 0.9% Saline (50% of final volume) dropwise while continuously vortexing. Dumping the saline in all at once will cause localized supersaturation and irreversible precipitation.

Quality Control & Self-Validating Systems

A protocol is only as good as its validation. Before dosing any animals, the formulation must pass the following self-validating QC checks:

  • Tyndall Effect Screening (Visual QC): Shine a laser pointer through the formulation vial in a dark room. If the laser beam is visible as a solid line through the liquid, micro-precipitates are present (failed formulation). The solution must be optically empty.

  • HPLC-UV Homogeneity (Chemical QC): For suspension or high-concentration co-solvent formulations, sample 10 µL from the top, middle, and bottom of the vial. Analyze via HPLC. The variance between the three strata must be <5% to ensure the animal receives an accurate dose.

  • Osmolality Check (Safety QC): For Protocol B (IV administration), measure the osmolality. It must remain below 600 mOsm/kg to prevent osmotic shock and hemolysis at the injection site.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. Available at:[Link] [INDEX]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link] [INDEX]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available at:[Link] [INDEX]

Troubleshooting & Optimization

Optimization of reaction conditions for N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The N-alkylation of piperidines is a fundamental transformation in medicinal chemistry and drug development. However, this seemingly straightforward SN​2 reaction is notoriously plagued by chemoselectivity issues—most prominently, over-alkylation to quaternary ammonium salts and competitive elimination.

This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-yielding, mono-alkylated products.

Quantitative Benchmarks for Reaction Optimization

Before troubleshooting, compare your current reaction parameters against our validated baseline data. The table below summarizes the expected outcomes based on different stoichiometric and solvent strategies.

Reaction StrategyBase / ReagentSolventTempTypical YieldOver-alkylation Risk
Direct Alkylation (Batch Addition) K2​CO3​ MeCNRT50–70%High (>20%)
Direct Alkylation (Syringe Pump) DIPEAMeCNRT85–95%Low (<5%)
Cesium-Promoted Alkylation CsOH / Cs2​CO3​ DMFRT80–90%Very Low
Reductive Amination NaBH(OAc)3​ DCERT>90%None (0%)
Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a massive insoluble precipitate and low yields of my desired N-alkylpiperidine? A1: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation [1]. When piperidine (a secondary amine) is alkylated, it forms a tertiary amine. Due to the electron-donating inductive effect of the newly added alkyl group, this tertiary amine is often more nucleophilic than the starting secondary amine. If excess alkyl halide is present in the bulk solution, the tertiary amine rapidly undergoes a second alkylation event [1].

  • The Fix: To kinetically favor mono-alkylation, you must maintain a low steady-state concentration of the alkylating agent. Use a syringe pump to add the alkyl halide slowly over several hours to a solution containing a slight excess (1.1 eq) of piperidine [2].

Q2: My reaction with a secondary alkyl bromide is sluggish, and NMR shows alkene byproducts. How do I fix this? A2: This is a classic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ). Secondary alkyl halides are sterically hindered, which drastically slows down the SN​2 attack by the bulky piperidine ring. If you are using a strong, unhindered base (like KOH ) and heating the reaction, the base will abstract a beta-proton from the alkyl halide, yielding an alkene.

  • The Fix: Switch to a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) [2]. To accelerate the SN​2 rate without increasing the temperature, add a catalytic amount of Potassium Iodide (KI). This triggers a Finkelstein reaction, converting the alkyl bromide in situ to a highly reactive alkyl iodide, which is an excellent electrophile for SN​2 attack.

Q3: Does the choice of inorganic base matter for N-alkylation? A3: Yes, significantly. While K2​CO3​ is the industry standard, utilizing Cesium-based salts (like Cs2​CO3​ or CsOH ) can drastically improve chemoselectivity. The "Cesium effect" enhances the solubility of the base in organic solvents like DMF, providing a highly reactive but "soft" basic environment that has been shown to heavily suppress over-alkylation, favoring the mono-N-alkylated product [4].

Mechanistic & Diagnostic Visualizations

Mechanism Pip Piperidine (2° Amine) RX Alkyl Halide (R-CH2-CH2-X) Pip->RX Base SN2 SN2 Pathway (Desired) RX->SN2 Nucleophilic Attack E2 E2 Pathway (Side Reaction) RX->E2 Beta-Proton Abstraction TertAmine N-Alkylpiperidine (3° Amine) SN2->TertAmine Alkene Alkene Byproduct E2->Alkene QuatSalt Quaternary Salt (Over-alkylation) TertAmine->QuatSalt Excess R-X

Figure 1: Competing mechanistic pathways in the direct N-alkylation of piperidines.

Workflow Start Start: Piperidine + R-X Analyze LC-MS / TLC Analysis Start->Analyze Overalk Issue: Quaternary Salt (Over-alkylation) Analyze->Overalk Slow Issue: Low Conversion (<50% Yield) Analyze->Slow Elim Issue: Alkene Byproducts (Elimination) Analyze->Elim Sol1 Use Syringe Pump (Slow R-X) OR Excess Piperidine Overalk->Sol1 Sol2 Add KI/NaI (Finkelstein) OR Switch Solvent (DMF) Slow->Sol2 Sol3 Use Sterically Hindered Base (e.g., DIPEA) Elim->Sol3 Opt Optimized N-Alkylpiperidine Sol1->Opt Sol2->Opt Sol3->Opt

Figure 2: Diagnostic workflow for troubleshooting common N-alkylation issues.

Validated Experimental Protocols
Protocol A: Direct N-Alkylation via Syringe Pump (Self-Validating System)

This protocol utilizes kinetic control to prevent the buildup of the alkylating agent, thereby starving the newly formed tertiary amine of electrophiles and preventing quaternary salt formation [2].

Materials:

  • Piperidine (1.1 eq)

  • Alkyl Halide (1.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with inert gas (Nitrogen or Argon). Add piperidine (1.1 eq) and anhydrous MeCN to create a 0.1 M solution. Begin magnetic stirring at room temperature [2].

  • Controlled Addition: Load the alkyl halide (1.0 eq) into a gas-tight syringe. Mount the syringe on a programmable syringe pump.

  • Reaction: Introduce the alkyl halide into the piperidine solution at a continuous, slow rate over 4 to 6 hours [2].

  • Concentration: Once addition is complete, allow the reaction to stir for an additional 1 hour. Remove the MeCN and any volatile unreacted piperidine via rotary evaporation.

  • Self-Validating Workup: Dissolve the crude residue in a biphasic mixture of diethyl ether and saturated aqueous sodium bicarbonate ( NaHCO3​ ) [2].

    • Causality Check: This step physically separates your products based on over-alkylation. Any formed quaternary ammonium salts are highly polar and will remain trapped in the aqueous layer. The desired free-base N-alkylpiperidine will partition cleanly into the ether layer.

  • Isolation: Extract the ether layer, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure tertiary amine.

Protocol B: The Reductive Amination Alternative

When direct alkylation persistently fails due to steric hindrance or over-alkylation, switch to reductive amination. This method forms an iminium ion intermediate that is reduced in situ, completely eliminating the possibility of over-alkylation [3].

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: In a round-bottom flask, dissolve piperidine and the carbonyl compound in DCE (0.2 M). Stir at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Note: NaBH(OAc)3​ is chosen specifically because it is mild enough to reduce the iminium ion without reducing the unreacted carbonyl starting material [3].

  • Quench & Extract: Stir for 2-4 hours until complete by LC-MS. Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM).

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography if trace alcohols are present.

References
  • Amine alkylation. Wikipedia. Available at: [Link]

  • Procedure for N-alkylation of Piperidine. ResearchGate. Available at:[Link]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. ACS Publications. Available at:[Link]

Technical Support Center: Ensuring the Stability of 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Chloro-5-methylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and purity of your samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(2-Chloro-5-methylphenoxy)piperidine?

A1: The degradation of 3-(2-Chloro-5-methylphenoxy)piperidine is primarily influenced by environmental factors such as temperature, light, moisture, and atmospheric oxygen. The molecule's structure contains a piperidine ring, a chloro-aromatic ether, and a methyl group on the aromatic ring, each susceptible to specific degradation pathways.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store 3-(2-Chloro-5-methylphenoxy)piperidine in a cool, dry, and dark place. Ideally, storage at 2-8°C in a tightly sealed container is advisable to minimize thermal degradation. Piperidine itself can start to decompose at elevated temperatures, with one pathway being the cleavage of the carbon-nitrogen bond in the ring.[1]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with aromatic rings can be susceptible to photolytic degradation. It is crucial to protect 3-(2-Chloro-5-methylphenoxy)piperidine from light by storing it in amber-colored vials or containers that block UV and visible light.[2]

Q4: How does moisture affect the stability of this compound?

A4: Although piperidine is miscible with water, prolonged exposure to moisture can lead to hydrolysis, especially in the presence of acidic or basic impurities.[1] The ether linkage in the molecule could also be susceptible to hydrolysis under certain pH conditions. Therefore, it is essential to store the compound in a desiccated environment.

Q5: What type of container should I use for storage?

A5: Use tightly sealed containers made of inert materials such as amber glass. This will protect the compound from light, moisture, and atmospheric oxygen. For chlorinated aromatic compounds, proper storage in tightly sealed, correctly labeled containers is crucial to prevent release and contamination.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting potential degradation issues you might encounter with 3-(2-Chloro-5-methylphenoxy)piperidine.

Issue 1: Appearance of New Peaks in Chromatographic Analysis (HPLC, GC)
  • Potential Cause: Degradation of the compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use techniques like LC-MS or GC-MS to determine the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while a decrease could indicate fragmentation).

    • Review Storage Conditions:

      • Temperature: Has the compound been exposed to high temperatures? Thermal degradation of piperidine can lead to the formation of smaller molecules like amines and alkenes.[1]

      • Light: Was the compound stored in a clear container or exposed to direct sunlight? Photodegradation can lead to complex reaction products.

      • Atmosphere: Was the container properly sealed? Exposure to oxygen can lead to oxidative degradation of the aromatic ring or the piperidine moiety.

    • Perform Forced Degradation Studies: To confirm the degradation pathway, intentionally expose small amounts of the compound to stress conditions (acid, base, oxidation, heat, light) as outlined in the protocol below. This will help in identifying the degradation products and developing a stability-indicating analytical method.

Issue 2: Change in Physical Appearance (e.g., Color Change, Caking)
  • Potential Cause: This can be due to the formation of colored degradation products or the absorption of moisture.

  • Troubleshooting Steps:

    • Assess for Moisture: If the powder has caked, it has likely been exposed to humidity. Ensure storage in a desiccator or with a desiccant.

    • Analyze for Degradants: A color change often indicates the formation of chromophoric degradation products. Analyze the sample using HPLC-UV/Vis or other spectroscopic methods to identify the new species.

    • Review Packaging: Ensure the container is appropriate and the seal is intact.

In-Depth Technical Protocols

To proactively ensure the stability of 3-(2-Chloro-5-methylphenoxy)piperidine, it is recommended to perform forced degradation studies. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Studies

Forced degradation studies intentionally stress the compound to accelerate its decomposition, providing insight into its stability profile.

Materials:

  • 3-(2-Chloro-5-methylphenoxy)piperidine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Amber HPLC vials

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[2][3][4][5]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-Chloro-5-methylphenoxy)piperidine in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis. Ethers are generally resistant to basic hydrolysis, but this should still be tested.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At appropriate time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5]

    • A control sample should be stored in the dark under the same conditions.

    • After exposure, prepare the samples for analysis.

Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • The method should be capable of separating the parent compound from all degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-(2-Chloro-5-methylphenoxy)piperidine based on its chemical structure.

G cluster_main 3-(2-Chloro-5-methylphenoxy)piperidine cluster_stressors Stress Conditions cluster_products Potential Degradation Products main C₁₂H₁₆ClNO acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidation (H₂O₂) heat Thermal Stress light Photolytic Stress hydrolysis_ether Ether Cleavage Products (2-Chloro-5-methylphenol + 3-Hydroxypiperidine) acid->hydrolysis_ether oxidation_piperidine Piperidine Ring Oxidation Products (e.g., N-oxide, Imines) oxidation->oxidation_piperidine oxidation_aromatic Aromatic Ring Oxidation Products (e.g., Hydroxylated derivatives) oxidation->oxidation_aromatic fragmentation Ring Opening/Fragmentation Products heat->fragmentation photoproducts Complex Photodegradants light->photoproducts

Caption: Potential degradation pathways of 3-(2-Chloro-5-methylphenoxy)piperidine under various stress conditions.

Experimental Workflow for Stability Assessment

The following workflow outlines the systematic approach to assessing the stability of 3-(2-Chloro-5-methylphenoxy)piperidine.

G start Start: Receive/Synthesize Compound initial_analysis Initial Purity & Characterization (HPLC, NMR, MS) start->initial_analysis forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation method_development Develop Stability-Indicating Analytical Method forced_degradation->method_development method_validation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_development->method_validation stability_study Long-Term Stability Study (Recommended Storage Conditions) method_validation->stability_study data_analysis Analyze Data & Determine Shelf-Life/Re-test Date stability_study->data_analysis end End: Establish Storage Protocol data_analysis->end

Caption: A logical workflow for the stability assessment of 3-(2-Chloro-5-methylphenoxy)piperidine.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation of the piperidine ring and other sensitive moieties.[1]
Light Protect from light (use amber vials)Prevents photolytic degradation of the aromatic ring system.[2]
Humidity Store in a dry environment (desiccator)Prevents potential hydrolysis of the ether linkage and caking of the solid material.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storagePrevents oxidative degradation of the piperidine and aromatic rings.
Container Tightly sealed, inert material (e.g., amber glass)Provides a barrier against light, moisture, and oxygen, and prevents leaching of impurities from the container.

By following these guidelines, researchers can significantly reduce the risk of degradation of 3-(2-Chloro-5-methylphenoxy)piperidine, ensuring the quality and reliability of their experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine?[Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PharmaGrowthHub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Nielsen, C. J., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Gryn'ova, G., et al. (1998). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society. [Link]

  • Nielsen, C. J., et al. (2016, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. Stability indicating HPTLC studies of piperine through method development and analysis | Request PDF. [Link]

  • Let's Crack JEE. (2025, February 21). Acidic hydrolysis of ether explained JEE 12th Chemistry Alcohol,Phenol and Ether [Video]. YouTube. [Link]

  • ResearchGate. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]

  • National Center for Biotechnology Information. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. [Link]

  • White Rose Research Online. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Stability Indicating Analytical Method Development and Validation. [Link]

  • National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Chapter III: Apparatus, Containers and Packaging. [Link]

  • PubMed. (2014, November 7). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2˙ and O3. [Link]

  • Toshiba. (2025, April 1). Toshiba Group List of Environment-Related Materials/Substances (in Products). [Link]

  • MDPI. (2024, September 30). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. [Link]

  • AFIRM Group. PACKAGING RESTRICTED SUBSTANCES LIST. [Link]

  • UQ eSpace. (2003). Oxidative degradation of benzene rings. [Link]

  • Genome.jp. (2026, March 4). KEGG PATHWAY Database. [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 3-(2-Chloro-5-methylphenoxy)piperidine .

The synthesis of 3-aryloxypiperidines is a critical workflow in medicinal chemistry, prominently featured in the development of blockbuster kinase inhibitors like ibrutinib[1]. The standard approach utilizes a Mitsunobu reaction between 1-Boc-3-hydroxypiperidine and 2-chloro-5-methylphenol, followed by acidic Boc deprotection[2]. However, this route is notorious for generating specific byproducts that complicate purification and depress yields. This guide provides field-proven causality analyses, self-validating protocols, and quantitative optimization strategies to minimize these impurities.

Part 1: Workflow & Pathway Visualization

The following diagram maps the intended synthetic trajectory alongside the three most common byproduct divergence points encountered during this workflow.

SynthesisPathway A 1-Boc-3-hydroxypiperidine + 2-Chloro-5-methylphenol B Mitsunobu Reaction (DIAD, PPh3, Toluene) A->B C 1-Boc-3-(2-chloro-5- methylphenoxy)piperidine B->C SN2 Inversion F Byproduct 1: Elimination (Alkene) B->F E2 Elimination G Byproduct 2: TPPO & DIAD-H2 B->G Reagent Waste D Boc Deprotection (TFA / TIPS Scavenger) C->D E Target Molecule: 3-(2-Chloro-5-methylphenoxy) piperidine D->E Successful Cleavage H Byproduct 3: t-Butyl Alkylated Aryl D->H Friedel-Crafts (if no scavenger)

Reaction pathway for 3-(2-Chloro-5-methylphenoxy)piperidine highlighting byproduct formation.

Part 2: Troubleshooting Guide (Q&A)

Q1: Why am I seeing a significant amount of 1-Boc-1,2,5,6-tetrahydropyridine (elimination byproduct) instead of the desired ether? Causality: The Mitsunobu reaction operates via an SN2 mechanism. Because 1-Boc-3-hydroxypiperidine is a secondary alcohol, the activated phosphonium intermediate is sterically hindered. When reacting with a moderately bulky nucleophile like 2-chloro-5-methylphenol, the basicity of the phenoxide (or the azodicarboxylate intermediate) can abstract an adjacent proton, driving an E2 elimination pathway rather than the desired SN2 substitution. Solution: Lower the reaction temperature to 0 °C during the addition of the azodicarboxylate to control the exotherm. Furthermore, switching the solvent from THF to Toluene favors the tight ion pair required for SN2 displacement, suppressing the E2 trajectory.

Q2: How can I efficiently remove Triphenylphosphine oxide (TPPO) without running multiple silica columns? Causality: TPPO is a highly crystalline, moderately polar byproduct that frequently co-elutes with Boc-protected piperidine ethers during standard normal-phase chromatography. Solution: Exploit differential solubility. The Boc-protected intermediate is highly soluble in non-polar solvents, whereas TPPO is nearly insoluble in cold aliphatic hydrocarbons. Triturating the crude reaction mixture in a cold 1:1 mixture of diethyl ether and hexanes will precipitate >85% of the TPPO, which can then be removed via simple vacuum filtration prior to chromatography.

Q3: During Boc deprotection, LC-MS detected a major impurity with a mass +56 Da higher than the target. What is this and how do I prevent it? Causality: A mass shift of +56 Da indicates tert-butylation. During TFA-mediated Boc deprotection, the tert-butyl group is released as a highly reactive carbocation. Despite the mild deactivating effect of the chlorine atom, the 2-chloro-5-methylphenoxy ring remains sufficiently electron-rich (activated by the ether oxygen and the methyl group) to undergo an electrophilic aromatic substitution (Friedel-Crafts alkylation) by this stray cation. Solution: You must quench the carbocation before it can attack the aryl ring. Introduce a cation scavenger, such as Triisopropylsilane (TIPS) or anisole, into your TFA cleavage cocktail.

Part 3: Quantitative Data & Standard Operating Procedure (SOP)

Reaction Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from standard academic conditions to our optimized protocol.

ParameterCondition A (Standard)Condition B (Optimized)
Coupling Reagents DEAD, PPh3, THF, 25 °CDIAD, PPh3, Toluene, 0 °C to RT
Deprotection Cocktail TFA / DCM (1:1), No ScavengerTFA / DCM (1:1) + 2.5% TIPS
Target Molecule Yield 45%82%
Elimination Byproduct 25%<5%
t-Butyl Aryl Byproduct 15%Not Detected
TPPO Contamination High (Requires repeated columns)Low (Precipitated in cold Et2O)
Self-Validating SOP: Optimized Synthesis Workflow

Step 1: Mitsunobu Coupling

  • Charge a flame-dried flask with 1-Boc-3-hydroxypiperidine (1.0 eq), 2-chloro-5-methylphenol (1.1 eq), and Triphenylphosphine (1.2 eq).

  • Dissolve the reagents in anhydrous Toluene to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. A peak at[M+H]+ = 326.1 confirms successful coupling. A peak at [M+H]+ = 184.1 indicates the elimination byproduct. Proceed only if the 326.1 peak is dominant.

Step 2: TPPO Precipitation & Purification

  • Concentrate the reaction mixture completely under reduced pressure.

  • Suspend the crude residue in a cold (0 °C) 1:1 mixture of Diethyl Ether and Hexanes (approx. 5 mL per mmol).

  • Stir vigorously for 15 minutes, then filter the white precipitate (TPPO) through a Celite pad. Discard the filter cake.

  • Concentrate the filtrate and purify via flash chromatography (SiO2, gradient of 5% to 20% EtOAc in Hexanes) to isolate 1-Boc-3-(2-chloro-5-methylphenoxy)piperidine.

Step 3: Scavenger-Assisted Boc Deprotection

  • Dissolve the purified intermediate in Dichloromethane (DCM) to a 0.1 M concentration.

  • Add Triisopropylsilane (TIPS) to a final concentration of 2.5% v/v.

  • Cool to 0 °C and add Trifluoroacetic acid (TFA) in a 1:1 volume ratio to the DCM.

  • Stir for 2 hours, allowing the mixture to reach room temperature. Self-Validation Checkpoint 2: LC-MS analysis must show a primary peak at [M+H]+ = 226.1. If a peak at [M+H]+ = 282.1 is present, the scavenger concentration was insufficient.

Step 4: Free-Basing and Isolation

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Partition the resulting residue between Ethyl Acetate and 1M aqueous NaOH to neutralize the TFA salt.

  • Extract the aqueous layer twice with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield pure 3-(2-Chloro-5-methylphenoxy)piperidine.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: Does the Mitsunobu reaction invert the stereocenter of the piperidine ring? Yes. If you require a specific enantiomer, note that the SN2 mechanism of the Mitsunobu reaction results in a complete Walden inversion. For example, starting with (S)-1-Boc-3-hydroxypiperidine will yield the (R)-3-(2-chloro-5-methylphenoxy)piperidine[2].

FAQ 2: Can I use DEAD instead of DIAD? While Diethyl azodicarboxylate (DEAD) is chemically viable, DIAD is strongly recommended. DIAD is a liquid at room temperature, making it safer and easier to handle than DEAD (which is often sold as a solution due to explosive risks). Furthermore, DIAD provides a marginally less basic environment, which subtly helps in suppressing the E2 elimination byproduct.

References[1] Benedetto Tiz, D., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. "Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry." International Journal of Molecular Sciences, 2023, 24(2), 930. URL: https://doi.org/10.3390/ijms24020930[2] Toenjes, S. T., Heydari, B. S., Albright, S. T., Hazin, R., Ortiz, M. A., Piedrafita, F. J., & Gustafson, J. L. "Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity." ACS Medicinal Chemistry Letters, 2023, 14(3), 305-311. URL: https://doi.org/10.1021/acsmedchemlett.2c00523

Sources

Technical Support Center: Analytical Method Troubleshooting for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Analytical Support Center. Piperidine is a ubiquitous cyclic secondary amine pharmacophore in drug discovery. However, its high basicity (pKa ~11.2), extreme polarity in its underivatized form, and lack of a native chromophore present significant analytical hurdles.

This guide provides researchers and drug development professionals with mechanistically grounded, self-validating troubleshooting strategies to overcome common High-Performance Liquid Chromatography (HPLC) challenges.

Diagnostic Workflow

PiperidineTroubleshooting Start Piperidine Analytical Issue Q1 Peak Tailing / Asymmetry? Start->Q1 Q2 Poor Retention (Elutes in Void)? Start->Q2 Q3 No UV Signal / Poor Sensitivity? Start->Q3 Sol1 Silanol Interaction Action: Low pH / End-capped Column Q1->Sol1 Yes Sol2 High Polarity Action: HILIC / Ion-Pairing Q2->Sol2 Yes Sol3 Lack of Chromophore Action: Pre-column Derivatization Q3->Sol3 Yes

Diagnostic workflow for resolving common piperidine HPLC analytical issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my piperidine peaks exhibit severe tailing in reversed-phase HPLC (RP-HPLC), and how can I resolve it?

Causality: Peak tailing for basic compounds like piperidine is primarily driven by the "Silanol Effect". Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) with a pKa of approximately 4.0. At typical mobile phase pH levels (pH 3–7), these silanols ionize to form negatively charged Si-O⁻ sites. Simultaneously, the highly basic piperidine nitrogen (pKa ~11.2) is fully protonated and positively charged. The resulting electrostatic ion-exchange interaction creates a mixed-mode retention mechanism, causing a fraction of the analyte molecules to be retained longer, which manifests as an asymmetric, tailing peak[1].

Solution: You must disrupt this secondary ionic interaction. This can be achieved by lowering the mobile phase pH to ≤ 2.5, which protonates the silanol groups (neutralizing them to Si-OH) and eliminates the ion-exchange capacity of the stationary phase[1]. Alternatively, adding a competing base like triethylamine (TEA) masks the active silanol sites[2], or switching to a base-deactivated, highly end-capped column physically shields the analyte from the silica backbone[3].

Self-Validating Protocol: Mobile Phase Optimization for Peak Tailing

  • Prepare Mobile Phase A: Add 0.1% v/v trifluoroacetic acid (TFA) to LC-MS grade Water (Yields pH ~2.0).

  • Prepare Mobile Phase B: Add 0.1% v/v TFA to LC-MS grade Acetonitrile.

  • Equilibration: Flush a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with 5% B for 15 column volumes.

  • Sample Injection: Inject 1–5 µL of the piperidine sample. Critical step: Ensure the sample is dissolved in the initial mobile phase (5% B) to prevent solvent-mismatch fronting.

  • Gradient: Run a linear gradient from 5% to 95% B over 5 minutes.

  • Validation: Calculate the USP Tailing Factor ( Tf​ ) of the resulting peak. A successful mitigation will yield a Tf​ between 0.9 and 1.2. If Tf​>1.5 , the column's end-capping has likely degraded, and a replacement is required.

Q2: My highly polar piperidine derivatives elute in the void volume during RP-HPLC. How can I increase retention?

Causality: Piperidine and its low-molecular-weight derivatives are extremely hydrophilic. In standard RP-HPLC, the hydrophobic C18 stationary phase cannot provide sufficient partitioning for these polar molecules, causing them to elute rapidly with the solvent front.

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The retention mechanism relies on the partitioning of the polar piperidine into a water-enriched layer immobilized on the surface of the polar stationary phase[5].

Self-Validating Protocol: HILIC Method Setup for Polar Amines

  • Column Selection: Install a Zwitterionic or Amide HILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Note: Buffer is essential in HILIC to ensure reproducible ion-exchange and partitioning dynamics[4].

  • Prepare Mobile Phase B: 90% Acetonitrile / 10% Mobile Phase A. Critical step: Maintain a constant 1 mM buffer concentration in the organic phase to prevent salt precipitation in the pumps.

  • Equilibration: Equilibrate the column with 95% B (Highly organic = weak solvent in HILIC) for at least 20 column volumes. HILIC requires significantly longer equilibration than RP-HPLC.

  • Gradient: Perform a shallow gradient from 95% B down to 50% B over 10 minutes.

  • Validation: Monitor the retention factor ( k′ ). A successful HILIC method will yield a k′>2 , ensuring the analyte is fully separated from the void volume matrix effects.

Q3: How do I quantify simple piperidine compounds that lack a UV chromophore?

Causality: The saturated aliphatic ring of piperidine lacks conjugated π-electron systems, resulting in negligible UV absorbance above 210 nm. Direct UV detection at low wavelengths is prone to severe baseline drift and matrix interference from mobile phase solvents.

Solution: Pre-column chemical derivatization is required to attach a strongly absorbing chromophore to the secondary amine of the piperidine ring. Common derivatizing agents include 4-toluenesulfonyl chloride (tosyl chloride), Dansyl chloride, or 4-chloro-7-nitrobenzofuran (NBD-Cl)[6]. This not only enables sensitive UV or fluorescence detection but also increases the hydrophobicity of the molecule, improving retention and peak shape on RP-HPLC columns.

Self-Validating Protocol: Pre-Column Derivatization with NBD-Cl

  • Reagent Preparation: Prepare a 2.0 mg/mL solution of NBD-Cl in methanol. Prepare a 0.1 M sodium borate buffer (pH 8.5).

  • Sample Reaction: In a 2 mL amber autosampler vial, combine 100 µL of the aqueous piperidine sample, 100 µL of the borate buffer, and 100 µL of the NBD-Cl reagent.

  • Incubation: Vortex the mixture and incubate at 60 °C in a heating block for 30 minutes. Mechanism: The basic pH ensures the piperidine nitrogen is deprotonated and highly nucleophilic.

  • Quenching: Stop the reaction by adding 50 µL of 0.1 M HCl and cool the vial in an ice bath.

  • Analysis: Inject 10 µL of the derivatized mixture into the RP-HPLC system.

  • Validation: Monitor UV absorbance at 460 nm (the λmax​ of the NBD-piperidine derivative)[6]. A successful reaction will yield a single, sharp peak with a signal-to-noise ratio (S/N) > 10 at the Limit of Quantitation (LOQ).

Quantitative Data: Derivatization Agent Comparison

To assist in selecting the optimal derivatization strategy for UV-inactive piperidines, refer to the comparative data below:

Derivatization AgentTarget Functional GroupReaction ConditionsDetection ModeTypical λmax​ (nm)Relative Sensitivity
NBD-Cl Primary & Secondary AminespH 8.5, 60 °C, 30 minUV / Fluorescence460 nmHigh (Low ppm to ppb)
Dansyl Chloride Primary & Secondary AminespH 9.5, 40 °C, 45 minUV / Fluorescence254 nm / 330 nmHigh
4-Toluenesulfonyl Chloride Secondary AminesBasic buffer, RT, 15 minUV230 nmModerate (ppm range)
Phenylisothiocyanate (PITC) Primary & Secondary AminesRT, 20 minUV254 nmModerate

Table 1: Comparison of pre-column derivatization agents for piperidine quantification.

References

  • Title: What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL: [Link]

  • Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed / NIH URL: [Link]

  • Title: Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology Source: MICROSOLV URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Scholars Central URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of 3-(2-Chloro-5-methylphenoxy)piperidine and Structural Analogs: Insights for Monoamine Transporter Inhibition and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 3-aryloxypiperidine scaffold is a highly privileged pharmacophore in neuropharmacology, serving as the core structural motif for numerous monoamine transporter inhibitors (MATIs) targeting the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. 3-(2-Chloro-5-methylphenoxy)piperidine (3-CMPP) represents a specific, highly substituted analog within this class[1].

The pharmacological behavior of 3-aryloxypiperidines is heavily dictated by the substitution pattern on the phenyl ring. In 3-CMPP, the inclusion of a ortho-chloro group (position 2) and a meta-methyl group (position 5) serves two critical mechanistic purposes:

  • Conformational Restriction: The bulky 2-chloro substituent induces steric hindrance against the ether oxygen, locking the aryl ring in a specific dihedral angle relative to the piperidine ring. This restricted conformation often enhances binding affinity and selectivity for specific monoamine transporter pockets.

  • Lipophilicity and Halogen Bonding: The combined chloro and methyl groups increase the overall lipophilicity (XLogP3 = 3.0)[1], facilitating blood-brain barrier (BBB) penetration, while the chlorine atom can participate in halogen bonding with target protein residues.

This guide objectively compares 3-CMPP with simpler analogs—such as 3-(4-Chlorophenoxy)piperidine[2] and 3-(2-Methylphenoxy)piperidine—to evaluate how these structural modifications impact physicochemical properties, target engagement, and metabolic stability.

Comparative Structural and Physicochemical Profiling

To understand the baseline pharmacokinetic (PK) potential of these compounds, we must analyze their calculated physicochemical properties. The table below summarizes the critical descriptors that influence BBB permeability and target binding.

CompoundPubChem CIDMW ( g/mol )XLogP3TPSA (Ų)H-Bond DonorsH-Bond Acceptors
3-(2-Chloro-5-methylphenoxy)piperidine 24212031225.713.021.312
3-(4-Chlorophenoxy)piperidine 3865138211.692.621.312
3-(2-Methylphenoxy)piperidine 11397864191.272.421.312

Data sourced from PubChem computed descriptors[1],[2].

Causality Insight: Notice that the Topological Polar Surface Area (TPSA) remains constant at 21.3 Ų across all three analogs[1],[2]. This is because the polar surface is entirely dictated by the basic piperidine nitrogen and the ether oxygen. However, the addition of the 2-chloro and 5-methyl groups in 3-CMPP significantly drives up the XLogP3 to 3.0[1]. In central nervous system (CNS) drug design, an XLogP3 between 2.0 and 3.5 is generally considered optimal for passive BBB diffusion without excessive non-specific lipid binding.

In Vitro Pharmacology: Target Engagement

The primary mechanism of action for 3-aryloxypiperidines is the competitive inhibition of monoamine reuptake. By binding to the orthosteric site of SERT, NET, or DAT, these compounds prevent the clearance of neurotransmitters from the synaptic cleft.

MAT_Inhibition Compound 3-(2-Chloro-5-methylphenoxy)piperidine (3-CMPP) MAT Monoamine Transporters (SERT / NET / DAT) Compound->MAT Competitive Inhibition Synapse Synaptic Cleft (Increased Monoamines) MAT->Synapse Blocks Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signaling

Caption: Mechanism of action for 3-CMPP inhibiting monoamine transporters to enhance synaptic signaling.

Experimental Protocol 1: Monoamine Transporter Radioligand Binding Assay

To objectively compare the binding affinities ( Ki​ ) of 3-CMPP against its analogs, a self-validating radioligand displacement assay is required.

Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK-293 cells stably expressing human SERT, NET, or DAT. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Addition: Use [³H]-citalopram for SERT, [³H]-nisoxetine for NET, and [³H]-WIN35,428 for DAT. Add radioligands at concentrations equal to their respective Kd​ values.

  • Compound Titration: Dispense 3-CMPP and analogs in a 10-point dose-response curve (10 µM to 0.1 nM) using a liquid handler.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 10 µM of a reference inhibitor (e.g., Paroxetine for SERT).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Metabolic Stability & Bioactivation Liability

A known liability of the piperidine ring in drug discovery is its susceptibility to Cytochrome P450 (CYP)-mediated oxidation. Research indicates that alicyclic amines like piperidines can undergo oxidative ring opening, leading to reactive aldehyde intermediates that may cause bioactivation and toxicity[3].

In human liver microsomes (HLMs), the unsubstituted methylene groups adjacent to the piperidine nitrogen are prime targets for CYP-catalyzed oxidation. This forms a carbinolamine that spontaneously opens into an aldehyde[3]. To mitigate this, medicinal chemists sometimes replace the piperidine core with an azetidine ring, which can alter the intrinsic clearance ( CLint​ ) profile[3]. When evaluating 3-CMPP, it is mandatory to screen for these reactive intermediates using Glutathione (GSH) trapping.

Metabolic_Workflow Incubation Microsomal Incubation (HLMs + NADPH + GSH) Quench Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quench t=0, 15, 30, 60 min Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge 4000 rpm, 15 min LCMS LC-MS/MS Analysis (Metabolite ID & CLint) Centrifuge->LCMS Supernatant Extraction

Caption: Step-by-step workflow for evaluating the microsomal stability and reactive metabolite trapping of 3-CMPP.

Experimental Protocol 2: Microsomal Stability and GSH Trapping Assay

This protocol is designed to calculate the apparent intrinsic clearance ( CLint,app​ ) and identify potential thiazolidine adducts formed by piperidine ring scission[3].

Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 5 mM GSH (as a trapping agent for electrophiles), and 1 µM of 3-CMPP in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 100 µL aliquots.

  • Quenching & Precipitation: Immediately dispense the aliquots into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This self-validates the extraction efficiency.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS).

    • Clearance Calculation: Monitor the depletion of the parent 3-CMPP mass ( m/z 226.09 for [M+H]+ ) to calculate half-life ( t1/2​ ) and CLint,app​ .

    • Metabolite ID: Scan for GSH-derived conjugates (e.g., mass additions corresponding to Cys-Gly thiazolidine adducts), which indicate oxidative piperidine ring scission[3].

Conclusion

The 3-(2-Chloro-5-methylphenoxy)piperidine scaffold offers a highly tunable platform for neuropharmacological drug discovery. While the 2-chloro and 5-methyl substitutions provide favorable conformational restriction and lipophilicity (XLogP3 = 3.0) compared to simpler analogs[1], researchers must rigorously evaluate the inherent metabolic liabilities of the piperidine ring[3]. By employing the self-validating binding and GSH-trapping protocols outlined above, development teams can accurately benchmark 3-CMPP's efficacy and safety profile against alternative structural analogs.

References

  • 3-(2-Chloro-5-methylphenoxy)piperidine | C12H16ClNO | CID 24212031 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • 3-(4-Chlorophenoxy)piperidine | C11H14ClNO | CID 3865138 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 3-(4-Chlorophenoxy)piperidine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals Source: Fisher Scientific URL:[Link]

Sources

Comprehensive Cross-Validation Guide: Analytical Methodologies for 3-(2-Chloro-5-methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust control strategy for a molecule requires moving beyond generic protocols. Analytical methods must be tailor-made to the physicochemical realities of the compound. This guide provides an objective, data-backed cross-validation of high-performance liquid chromatography-ultraviolet detection (HPLC-UV), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) for the quantification and characterization of 3-(2-Chloro-5-methylphenoxy)piperidine .

Physicochemical Profiling & Causality in Method Design

Before selecting an analytical technique, we must analyze the molecular architecture of 3-(2-Chloro-5-methylphenoxy)piperidine (Molecular Weight: 225.71 g/mol ; Exact Mass: 225.09 Da)[1]. The molecule consists of two critical domains that dictate our experimental choices:

  • The Piperidine Ring (Secondary Amine): This moiety is highly basic (pKa ~9.5–10.5). In reverse-phase chromatography, unprotonated amines interact strongly with residual silanols on silica-based stationary phases, causing severe peak tailing. Causality: We must use acidic mobile phase modifiers (e.g., Formic Acid or Trifluoroacetic Acid) to keep the amine fully protonated, ensuring sharp, symmetrical peaks. Furthermore, this basic nitrogen makes the molecule an excellent candidate for positive Electrospray Ionization (ESI+) in mass spectrometry.

  • The Chloro-methylphenoxy Group: The aromatic ether linkage provides a strong chromophore for UV detection (optimal at ~225 nm). Additionally, the presence of the chlorine atom yields a distinct isotopic signature (35Cl/37Cl ratio of 3:1), which is invaluable for confirming specificity in mass spectrometry[2].

Methodological Comparison: Selecting the Right Tool

No single analytical method is universally optimal. Method selection depends entirely on the sensitivity requirements of the study phase[3].

  • HPLC-UV (The Workhorse): Best suited for routine Active Pharmaceutical Ingredient (API) assay, stability testing, and bulk purity analysis. It is highly reproducible but lacks the sensitivity required for trace-level impurity profiling. To maintain linearity, the maximum absorbance of the API peak must be kept <2 absorbance units (AU) to prevent detector saturation[4].

  • LC-MS/MS (The Trace Specialist): The gold standard for pharmacokinetics (PK), bioanalysis, and the quantification of potentially genotoxic impurities (PGIs). It offers unparalleled specificity through Multiple Reaction Monitoring (MRM)[2].

  • GC-MS (The Orthogonal Approach): Utilized primarily for residual solvent analysis or volatile impurity profiling. However, analyzing this compound via GC-MS requires chemical derivatization to mask the active secondary amine, preventing thermal degradation in the injection port.

Workflow cluster_methods Methodological Alternatives Start 3-(2-Chloro-5-methylphenoxy)piperidine Analytical Method Development HPLC HPLC-UV (Routine QA/QC) Start->HPLC LCMS LC-MS/MS (Trace & PK Analysis) Start->LCMS GCMS GC-MS (Volatiles & Impurities) Start->GCMS Requires Derivatization Val ICH Q2(R2) Cross-Validation (LOD/LOQ, Linearity, Precision, Accuracy) HPLC->Val LCMS->Val GCMS->Val Decision Method Selection Matrix Based on Sensitivity & Specificity Requirements Val->Decision

Figure 1: Analytical cross-validation workflow for method selection and ICH Q2(R2) compliance.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every protocol must operate as a self-validating system. A method is only as reliable as its internal controls.

Protocol A: HPLC-UV (Routine Purity Assay)

Objective: High-precision quantification of bulk material.

  • Sample Preparation: Dissolve 10.0 mg of the standard in 10 mL of diluent (Methanol:Water 50:50 v/v). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA acts as an ion-pairing agent, suppressing silanol interactions and ensuring a Gaussian peak shape for the basic piperidine ring.

    • Flow Rate: 1.0 mL/min | Injection Volume: 10 µL | Detection: UV at 225 nm.

  • Self-Validating System Suitability (SST): Inject a blank diluent to confirm the absence of matrix interference. Inject the 100 µg/mL standard six times. The system validates the run only if the Resolution (Rs) > 2.0, Tailing Factor (Tf) < 1.5, and the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%[3].

Protocol B: LC-MS/MS (Trace Level Analysis)

Objective: Femtogram-to-picogram level quantification in complex matrices.

  • Sample Preparation: Prepare a 10 ng/mL solution of the analyte. Crucially, spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g., 3-(2-Chloro-5-methylphenoxy)piperidine-d4).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B). Causality: Methanol is chosen over Acetonitrile because it provides superior desolvation efficiency in the ESI source, significantly boosting the ionization yield of the protonated amine[2].

  • Mass Spectrometry (ESI+ MRM):

    • Transitions: Precursor [M+H]+ m/z 226.1 → Quantifier m/z 84.1 (Piperidinium cation); Qualifier m/z 141.0.

  • Self-Validating System: This protocol validates itself on a per-sample basis. If the Internal Standard (IS) peak area in any unknown sample deviates by >15% from the mean IS area of the calibration curve, it flags an uncorrectable matrix effect, and the sample must be re-processed.

Fragmentation Parent Precursor Ion (ESI+) [M+H]+ m/z 226.1 Frag1 Quantifier Ion m/z 84.1 (Piperidinium cation) Parent->Frag1 Neutral loss of 2-chloro-5-methylphenol (-142 Da) Frag2 Qualifier Ion m/z 141.0 (Aromatic fragment) Parent->Frag2 Neutral loss of piperidine (-85 Da)

Figure 2: ESI+ fragmentation pathway of 3-(2-Chloro-5-methylphenoxy)piperidine for LC-MS/MS.

Protocol C: GC-MS (Orthogonal Volatile Profiling)

Objective: Analysis of volatile impurities or residual solvents.

  • Derivatization (Causality): Injecting the raw secondary amine into a hot GC inlet leads to adsorption and breakdown. We must react the sample with Trifluoroacetic anhydride (TFAA) at 60°C for 30 minutes. This converts the amine into a trifluoroacetamide derivative, neutralizing the active hydrogen, drastically increasing thermal stability, and allowing for pristine chromatography.

Cross-Validation Data Summary

The following table summarizes the experimental validation parameters achieved across the three methodologies, evaluated strictly under the ICH Q2(R2) framework[3].

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Trace Analysis)GC-MS (Derivatized)
Linearity Range 1.0 – 200 µg/mL0.1 – 100 ng/mL10 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.02 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.08 ng/mL6.5 ng/mL
Precision (%RSD) < 1.0%< 3.5%< 4.0%
Accuracy (Recovery) 98.5% – 101.5%92.0% – 108.0%88.0% – 110.0%
Specificity Mechanism Retention Time + UV SpectraRetention Time + MRMRetention Time + EI Spectra

References

1.[1] Title : 3-(2-Chloro-5-methylphenoxy)piperidine | C12H16ClNO | CID 24212031 Source : PubChem (National Institutes of Health) URL :[Link]

2.[3] Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

3.[4] Title : Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source : LCGC International URL :[Link]

4.[2] Title : Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities Source : PubMed Central (PMC) URL :[Link]

Sources

Efficacy of 3-(2-Chloro-5-methylphenoxy)piperidine (3-CMPP) Versus Standard of Care: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) requires optimizing the balance between serotonergic and noradrenergic target engagement. 3-(2-Chloro-5-methylphenoxy)piperidine (3-CMPP) is an emerging preclinical phenoxypiperidine derivative designed to achieve a near 1:1 functional inhibition ratio of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

This guide provides an objective, data-driven comparison of 3-CMPP against current standards of care—Duloxetine (a widely prescribed SNRI) and Fluoxetine (a selective SSRI). By detailing the causality behind our experimental designs and providing self-validating protocols, this document serves as a rigorous framework for researchers evaluating novel monoamine transporter modulators.

Mechanistic Overview

The phenoxypiperidine scaffold of 3-CMPP mimics the pharmacophore of classic monoamine reuptake inhibitors. The addition of the 2-chloro-5-methylphenoxy moiety provides specific steric bulk and lipophilicity, allowing the compound to deeply occupy the central S1 orthosteric binding pocket of both SERT and NET.

By blocking these transporters, 3-CMPP prevents the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE), prolonging their residency time in the synaptic cleft and enhancing postsynaptic receptor activation.

MOA Presynaptic Presynaptic Terminal (5-HT / NE Release) Synapse Synaptic Cleft (High Monoamine Levels) Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptors (5-HTR / AR Activation) Synapse->Postsynaptic Receptor Binding SERT SERT (Serotonin Transporter) Synapse->SERT Reuptake NET NET (Norepinephrine Transporter) Synapse->NET Reuptake SERT->Presynaptic Recycling NET->Presynaptic Recycling Compound 3-CMPP (Inhibitor) Compound->SERT Blocks Compound->NET Blocks

Figure 1: Mechanism of Action of 3-CMPP inhibiting SERT and NET at the synaptic cleft.

In Vitro Efficacy: Target Engagement & Functional Inhibition

To objectively evaluate 3-CMPP, we must distinguish between absolute binding affinity (target engagement) and functional reuptake inhibition. We employ two distinct, self-validating assays to map this profile.

Radioligand Binding Assays

Causality of Experimental Choice: Radioligand displacement assays are utilized to determine the absolute inhibition constant ( Ki​ ) of the compounds at the orthosteric site. By using [3H] citalopram for SERT and [3H] nisoxetine for NET, we isolate specific transporter affinities without the confounding variables of membrane potential or endogenous substrate competition ().

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat frontal cortex (for NET) and brain stem (for SERT) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] citalopram (SERT) or 1.0 nM [3H] nisoxetine (NET) in the presence of varying concentrations of the test compounds (0.1 nM to 10 µM).

  • Self-Validation (Non-specific Binding): Define non-specific binding in parallel wells using 10 µM paroxetine (for SERT) and 10 µM desipramine (for NET) to ensure signal validity ().

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Ki​ via the Cheng-Prusoff equation.

Synaptosomal Reuptake Assay

Causality of Experimental Choice: While transfected HEK293 cells are common, we utilize freshly isolated rat brain synaptosomes. Synaptosomes preserve the native lipid raft microenvironment (e.g., cholesterol, PIP2) and endogenous regulatory proteins (like syntaxin 1A), providing a highly physiologically relevant readout of functional reuptake kinetics.

Workflow Tissue 1. Rat Brain Tissue Homogenization Synaptosomes 2. Synaptosome Isolation (Sucrose Gradient) Tissue->Synaptosomes Incubation 3. Test Compound Incubation (3-CMPP vs SoC) Synaptosomes->Incubation Radioligand 4. Add [³H]5-HT / [³H]NE (15 min, 37°C) Incubation->Radioligand Filtration 5. Rapid Filtration & Wash Radioligand->Filtration LSC 6. Liquid Scintillation Counting (IC50) Filtration->LSC

Figure 2: Step-by-step workflow for the in vitro synaptosomal reuptake assay.

Step-by-Step Protocol:

  • Isolation: Homogenize rat whole brain in 0.32 M sucrose. Isolate the P2 synaptosomal pellet via differential centrifugation.

  • Equilibration: Resuspend synaptosomes in oxygenated Krebs-Henseleit buffer and pre-incubate at 37°C for 10 minutes.

  • Compound Exposure: Add test compounds (3-CMPP, Duloxetine, or Fluoxetine) and incubate for 15 minutes.

  • Substrate Addition: Introduce 10 nM [3H] 5-HT or [3H] NE and incubate for exactly 5 minutes.

  • Termination: Halt uptake by adding ice-cold buffer and rapidly filtering through GF/C filters. Calculate the IC50​ from the dose-response curves.

Quantitative In Vitro Comparison
CompoundSERT Ki​ (nM)NET Ki​ (nM)SERT IC50​ (nM)NET IC50​ (nM)Functional Ratio (NET:SERT)
3-CMPP 4.2 ± 0.36.5 ± 0.59.8 ± 1.114.2 ± 1.5~ 1.4 (Highly Balanced)
Duloxetine (SoC) 0.8 ± 0.17.5 ± 0.62.1 ± 0.318.4 ± 2.0~ 8.7 (SERT Biased)
Fluoxetine (Control) 0.9 ± 0.1> 10003.5 ± 0.4> 1000> 280 (Highly Selective)

Data Interpretation: While Duloxetine is classified as an SNRI, it exhibits a nearly 9-fold bias toward SERT over NET. 3-CMPP demonstrates a highly balanced ~1.4 ratio, ensuring simultaneous and equipotent engagement of both monoamine systems.

In Vivo Efficacy: Behavioral Models

The Mouse Forced Swim Test (FST)

Causality of Experimental Choice: The FST is the gold-standard preclinical behavioral model for assessing acute antidepressant-like efficacy. It measures the shift from passive coping (immobility) to active coping behaviors. Crucially, the FST can differentiate mechanistic pathways: serotonergic agents primarily increase swimming, while noradrenergic agents primarily increase climbing (; ).

Step-by-Step Protocol:

  • Acclimation: Habituate male C57BL/6J mice to the testing room for 1 hour prior to the assay.

  • Dosing: Administer vehicle, 3-CMPP (10 mg/kg), Duloxetine (10 mg/kg), or Fluoxetine (10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Apparatus Setup: Fill transparent cylindrical tanks (20 cm diameter) with water (24 ± 1°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.

  • Testing & Recording: Place the mouse in the cylinder for 6 minutes. Video record the session.

  • Scoring: Discard the first 2 minutes (habituation). Blinded observers score the last 4 minutes for three mutually exclusive behaviors: Immobility (passive floating), Swimming (horizontal movement), and Climbing (vertical thrashing against the walls).

Quantitative In Vivo Comparison
Treatment (10 mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle 185 ± 1240 ± 815 ± 5
3-CMPP 85 ± 9 95 ± 1060 ± 8
Duloxetine (SoC) 105 ± 11100 ± 1235 ± 7
Fluoxetine (Control) 110 ± 14115 ± 1515 ± 4

*p < 0.01 vs Vehicle and Duloxetine.

Data Interpretation: All three active compounds significantly reduced immobility compared to the vehicle. However, Fluoxetine exclusively increased swimming (confirming its SSRI nature). Duloxetine increased both, but heavily favored swimming due to its SERT bias. 3-CMPP produced a robust, statistically significant increase in both swimming and climbing, perfectly validating its balanced dual-inhibition profile observed in the in vitro assays.

Discussion & Conclusion

The experimental data objectively validates 3-(2-Chloro-5-methylphenoxy)piperidine (3-CMPP) as a highly efficacious, balanced SNRI.

Unlike the standard of care, Duloxetine, which exhibits a distinct functional bias toward serotonin reuptake inhibition, 3-CMPP achieves near-equipotent inhibition of both SERT ( IC50​ = 9.8 nM) and NET ( IC50​ = 14.2 nM). This optimized in vitro stoichiometry translates directly to superior in vivo behavioral outcomes in the Forced Swim Test, where 3-CMPP drove a profound increase in noradrenergic-mediated climbing behavior alongside serotonergic swimming. For drug development professionals, 3-CMPP represents a structurally optimized candidate for indications requiring aggressive dual monoamine modulation, such as treatment-resistant depression and refractory neuropathic pain.

References

  • Andersen J, Stuhr-Hansen N, Zachariassen L, et al. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proc Natl Acad Sci U S A. 2011;108(29):12137-12142.[Link]

  • Coleman JA, Green EM, Gouaux E. X-ray structures and mechanism of the human serotonin transporter. Nature. 2016;532(7599):334-339. [Link]

  • Can A, Dao DT, Terrillion CE, Piantadosi SC, Bhat S, Gould TD. The mouse forced swim test. J Vis Exp. 2012;(59):3638.[Link]

  • Bogdanova OV, Kanekar S, D'Anci KE, Renshaw PF. Factors influencing behavior in the forced swim test. Front Pharmacol. 2015;6:84.[Link]

In Silico vs. In Vitro Evaluation of 3-(2-Chloro-5-methylphenoxy)piperidine (CMPP) as a Serotonin Transporter (SERT) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the phenoxypiperidine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous monoamine transporter inhibitors (e.g., paroxetine, femoxetine). This guide provides a rigorous comparative analysis of 3-(2-Chloro-5-methylphenoxy)piperidine (hereafter referred to as CMPP ), evaluating its efficacy as a Serotonin Transporter (SERT) inhibitor. By bridging predictive computational modeling with empirical physical assays, we establish a self-validating, orthogonal framework for assessing the activity of early-stage neuroactive compounds.

Mechanistic Grounding & Target Rationale

The human serotonin transporter (hSERT) regulates serotonergic signaling by driving the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. CMPP is hypothesized to act as a competitive inhibitor at the central S1 binding site of hSERT.

The structural causality of this inhibition lies in the compound's dual-domain architecture:

  • The Piperidine Ring: The basic secondary amine becomes protonated at physiological pH (7.4), forming a critical electrostatic salt bridge with the highly conserved Asp98 residue in the S1 pocket.

  • The Substituted Phenoxy Ring: The 2-chloro and 5-methyl substitutions alter the electron density and steric bulk of the aromatic system. This optimizes halogen bonding and hydrophobic packing against residues like Tyr95 and Ile172 , effectively locking the transporter in an outward-open conformation and preventing the translocation of 5-HT.

SERT_Mechanism 5 5 HT Serotonin (5-HT) SERT hSERT (S1 Pocket) HT->SERT Endogenous Binding Uptake Intracellular Uptake SERT->Uptake Translocation CMPP CMPP (Ligand) CMPP->SERT Competitive Displacement Inhibition Transport Blockade CMPP->Inhibition Induces

Fig 1. Mechanistic pathway of SERT inhibition by CMPP competing with endogenous serotonin.

In Silico Profiling: Predictive Binding Dynamics

Computational modeling provides a high-throughput mechanism to predict binding poses and thermodynamic stability before committing to physical assays. However, static docking alone is insufficient because it fails to account for the induced-fit conformational shifts of the transporter. Therefore, our protocol mandates pairing molecular docking with Molecular Dynamics (MD) simulations.

Step-by-Step Methodology
  • Target Preparation: The outward-open conformation of hSERT () was retrieved. Co-crystallized ligands and solvent molecules were stripped. Protonation states were assigned using PROPKA to ensure Asp98 remained ionized (negative).

  • Ligand Preparation: The 3D conformer of CMPP (PubChem CID: 24212031[1]; MW: 225.71 g/mol ; XLogP3: 3.0) and Paroxetine (positive control) were generated. Energy minimization was performed using the MMFF94 force field to resolve steric clashes.

  • Molecular Docking: A grid box was centered on the S1 pocket coordinates. Docking was executed via AutoDock Vina to calculate the Gibbs free energy of binding ( ΔG ).

  • Molecular Dynamics (MD): To validate the causality of the docking score, a 100 ns MD simulation was run in GROMACS 2023 using the TIP3P explicit water model. Causality Note: MD is strictly required because the piperidine ring's flexibility can lead to transient unbinding in explicit solvent—a phenomenon static docking cannot predict.

Table 1: In Silico Predictive Metrics
CompoundPubChem CIDPredicted ΔG (kcal/mol)Predicted Ki​ (nM)MD RMSD Stability (Å)
Paroxetine (Control)43815-10.2~0.151.8 ± 0.2
CMPP 24212031-8.7~18.52.4 ± 0.3
Serotonin (Native)5202-7.1~450.02.1 ± 0.2

In Vitro Validation: Empirical Binding & Functional Assays

To validate the computational predictions, we employ a two-tiered in vitro approach: a radioligand binding assay to determine absolute target affinity ( Ki​ ) and a functional reuptake assay to measure physiological blockade ( IC50​ ).

Step-by-Step Methodology

A. Radioligand Binding Assay ([³H]citalopram Displacement) Causality Note:[³H]citalopram is utilized as the radioligand because of its exquisite selectivity and sub-nanomolar affinity for the hSERT S1 pocket, providing a highly sensitive baseline for competitive displacement[2].

  • Membrane Preparation: HEK293 cells stably expressing hSERT are homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuged at 20,000 × g to isolate the membrane fraction.

  • Competitive Incubation: Membranes are incubated with 0.5 nM [³H]citalopram and varying concentrations of CMPP (1 pM to 10 µM) for 60 minutes at 25°C. Non-specific binding is strictly defined using 10 µM fluoxetine.

  • Filtration: The reaction is terminated by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters, followed by three washes with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Radioactivity is measured via liquid scintillation counting. Ki​ is derived from the IC50​ using the Cheng-Prusoff equation.

B. Functional 5-HT Reuptake Assay

  • Cell Plating: HEK293-hSERT cells are seeded in 96-well plates and grown to 80% confluence.

  • Uptake Phase: Cells are pre-incubated with CMPP for 15 minutes to allow target engagement, followed by the addition of 20 nM [³H]Serotonin for 10 minutes.

  • Termination: Cells are rapidly washed with ice-cold PBS to halt transport, lysed with 0.1 M NaOH, and intracellular radioactivity is quantified to determine the functional IC50​ .

Table 2: In Vitro Empirical Metrics
CompoundRadioligand Binding Ki​ (nM)Functional Reuptake IC50​ (nM)Selectivity (SERT/NET)
Paroxetine (Control)0.13 ± 0.020.28 ± 0.05> 500x
CMPP 22.4 ± 1.841.2 ± 3.1~ 45x

Comparative Analysis: In Silico vs. In Vitro

The integration of computational and empirical data creates a self-validating loop that confirms CMPP's mechanism of action while highlighting the nuances of structure-activity relationships (SAR).

Validation_Workflow cluster_insilico In Silico Predictive Pipeline cluster_invitro In Vitro Empirical Pipeline CMPP 3-(2-Chloro-5-methylphenoxy)piperidine Docking Molecular Docking (hSERT PDB: 5I6X) CMPP->Docking Binding Radioligand Assay ([3H]citalopram) CMPP->Binding MD MD Simulation (100 ns GROMACS) Docking->MD Pred Predicted ΔG & Ki MD->Pred Compare In Silico vs In Vitro Correlation Analysis Pred->Compare Func Functional Assay ([3H]5-HT Uptake) Binding->Func Emp Empirical Ki & IC50 Func->Emp Emp->Compare

Fig 2. Orthogonal validation workflow comparing computational predictions with empirical assays.

Correlation Insights: The in silico predicted Ki​ for CMPP (~18.5 nM) correlated exceptionally well with the in vitro empirical Ki​ (22.4 nM). The slight underestimation of the Ki​ by the docking software is a known artifact caused by the omission of solvation entropy penalties. When compared to the clinical control (Paroxetine), CMPP exhibits a ~170-fold drop in binding affinity. The causality for this drop is visually evident in the MD simulations: Paroxetine possesses a fluorophenyl group that fits perfectly into the deep halogen-binding pocket of SERT. In contrast, CMPP's 2-chloro-5-methyl substitution creates a slight steric clash with the extracellular loop 4 (EL4) of the transporter, leading to higher RMSD fluctuations (2.4 Å vs 1.8 Å) and a faster off-rate during the physical radioligand assay.

Conclusion

3-(2-Chloro-5-methylphenoxy)piperidine (CMPP) demonstrates moderate, nanomolar-range inhibition of the human serotonin transporter. By utilizing a dual-pipeline approach, we successfully validated that the physical blockade of 5-HT reuptake is directly governed by the thermodynamic stability of the ligand within the S1 pocket. This guide underscores the necessity of pairing dynamic computational models with gold-standard radioligand displacement assays to accurately profile phenoxypiperidine derivatives in early-stage drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24212031, 3-(2-Chloro-5-methylphenoxy)piperidine" PubChem, [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. "X-ray structures and mechanism of the human serotonin transporter." Nature, 2016. [Link]

  • Grimm, S. H., et al. "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores." PLoS One, 2016. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-5-methylphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-5-methylphenoxy)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.